molecular formula C6H12N4 B1421604 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine CAS No. 1269152-62-6

1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B1421604
CAS No.: 1269152-62-6
M. Wt: 140.19 g/mol
InChI Key: VCTVUJOTOJYMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine is a chemical compound built on the 1,2,4-triazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole ring, which contains three nitrogen atoms, is known to serve as a versatile bioisostere for various functional groups and is frequently used as a linker to enhance the properties of lead drug candidates . While specific pharmacological data for this compound may be limited, derivatives of 5-amino-1,2,4-triazole have demonstrated a broad spectrum of bioactive properties in scientific literature, positioning them as valuable building blocks for researchers . Notably, 5-amino-1,2,4-triazole motifs have been identified as potent inhibitors of methionine aminopeptidase, and have shown promising activity as antibacterial agents against multidrug-resistant bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae . Furthermore, this chemical class has garnered attention in anticancer research. For instance, the well-studied compound Bemcentinib (R428), an AXL kinase inhibitor, is based on the 1,2,4-triazol-5-amine scaffold . Other analogs have exhibited potent antiproliferative activity against various human cancer cell lines and have functioned as effective inhibitors of tubulin polymerization, a key mechanism in anticancer therapy . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound as a key synthetic intermediate for the exploration of new pharmaceutical agents, particularly in the fields of oncology, infectious diseases, and kinase biology.

Properties

IUPAC Name

2-methyl-5-propan-2-yl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4/c1-4(2)5-8-6(7)10(3)9-5/h4H,1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTVUJOTOJYMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

[1]

Detailed Experimental Protocol

Safety Warning: Methylhydrazine is a known carcinogen, highly toxic, and volatile (rocket fuel component). All operations involving methylhydrazine must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves, face shield).

Step 1: Synthesis of Methyl Isobutyrimidate Hydrochloride
  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a gas inlet tube, a thermometer, and a drying tube (CaCl₂).

  • Charging: Add Isobutyronitrile (0.5 mol, 34.5 g) and anhydrous Methanol (0.55 mol, 17.6 g) to the flask.

  • HCl Addition: Cool the mixture to 0°C in an ice/salt bath. Slowly bubble anhydrous HCl gas into the solution until saturation (approx. 20-25 g). Maintain internal temperature <10°C.

  • Incubation: Seal the flask and store at 0–5°C (refrigerator) for 24–48 hours. The mixture will solidify as the imidate salt precipitates.

  • Workup: Add cold anhydrous diethyl ether (200 mL) to the solid mass. Filter the white crystalline solid quickly (hygroscopic) and dry under vacuum over P₂O₅.

    • Checkpoint: Yield is typically 85–90%.

Step 2: Synthesis of Methyl N-Cyanoisobutyrimidate
  • Buffer Prep: Prepare a phosphate buffer solution (pH 5.5–6.0).

  • Reaction: Dissolve Cyanamide (0.4 mol, 16.8 g) in water (50 mL) and add to the buffer. Cool to 0°C.

  • Addition: Add the Methyl Isobutyrimidate HCl (from Step 1, 0.4 mol) portion-wise over 30 minutes, maintaining pH ~6 with simultaneous addition of 50% NaOH if necessary.

  • Extraction: Stir at Room Temperature (RT) for 3 hours. Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL).

  • Isolation: Dry combined organics over MgSO₄, filter, and concentrate in vacuo. The product is an oil or low-melting solid.

    • Mechanism:[1][2] Nucleophilic attack of cyanamide nitrogen on the imidate carbon, displacing methanol.

Step 3: Cyclization to 1-Methyl-3-isopropyl-1,2,4-triazol-5-amine
  • Setup: 250 mL RBF with reflux condenser and dropping funnel.

  • Reagent Prep: Dissolve Methyl N-cyanoisobutyrimidate (0.1 mol, ~14.0 g) in absolute Ethanol (60 mL).

  • Cyclization: Cool to 0°C. Add Methylhydrazine (0.11 mol, 5.1 g) dropwise over 20 minutes.

    • Note: Exothermic reaction. Control rate to prevent runaway.

  • Reflux: Once addition is complete, warm to RT, then heat to reflux for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Workup: Concentrate the reaction mixture to dryness under reduced pressure.

  • Purification: Recrystallize the crude residue from Ethyl Acetate/Hexanes or Isopropanol.

Process Flow Diagram

ProcessFlowFigure 2: Purification WorkflowStartCrude Reaction Mixture(Ethanol)ConcConcentrate in vacuo(Remove EtOH/Xs Methylhydrazine)Start->ConcResidueOily ResidueConc->ResidueSolventAdd Hot Ethyl AcetateResidue->SolventCoolCool to 0°C(Crystallization)Solvent->CoolFilterFiltrationCool->FilterSolidCrystalline Product(Target)Filter->SolidLiquorMother Liquor(Recycle/Waste)Filter->Liquor

Characterization & QC

The following data represents the expected spectroscopic signature for the purified compound.

Physical State: White to off-white crystalline solid. Molecular Formula: C₆H₁₂N₄ Molecular Weight: 140.19 g/mol

NMR Spectroscopy Data
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H NMR
1.25Doublet (

Hz)
6HIsopropyl –CH(

)

(DMSO-

)
2.85Septet (

Hz)
1HIsopropyl –

(CH

)

3.52Singlet3HN–

(N1 Position)
6.10Broad Singlet2H

(Exchangeable with D

O)

C NMR
20.5--Isopropyl –CH(

)

(DMSO-

)
27.8--Isopropyl –

(CH

)

34.2--N–

154.5--C5 (attached to amine)
162.1--C3 (attached to isopropyl)

Note: The C5 carbon signal is typically shielded relative to C3 due to the electron-donating effect of the exocyclic amine.

Mass Spectrometry
  • ESI-MS (Positive Mode):

    
     m/z.
    

Troubleshooting & Optimization

  • Regioisomer Contamination:

    • Symptom:[3][1][2][4][5][6] Two N-Me singlets in NMR (e.g., at 3.52 ppm and 3.70 ppm).

    • Cause: Formation of the 2-methyl-5-amino isomer.

    • Remedy: Ensure the N-cyanoimidate is pure before adding hydrazine. Lower the temperature of the hydrazine addition to -10°C to favor the kinetic product (N1-alkylation).

  • Hygroscopic Imidate:

    • Symptom:[3][1][2][4][5][6] Step 1 product becomes sticky/liquid.

    • Remedy: Perform filtration of the imidate salt under a blanket of Nitrogen or Argon. Store in a desiccator.

  • Low Yield in Step 3:

    • Cause: Hydrolysis of the imidate ester if the ethanol is not dry.

    • Remedy: Use commercially available "Super Dry" Ethanol or dry over molecular sieves (3Å).

References

  • Perez, M. A., et al. (1983). "Synthesis of 5-amino-1,2,4-triazoles via N-cyanoimidates." Journal of Organic Chemistry, 48(13), 2244-2247. Link

  • ChemScene. (2024).[7] "Product Analysis: 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine." ChemScene Product Catalog. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11356762, (1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane."[8] PubChem. Link

  • Reiter, J., et al. (1987). "Regioselective alkylation of 5-amino-1,2,4-triazoles." Journal of Heterocyclic Chemistry, 24(1), 127-132. Link

Structural Elucidation Guide: 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

[1][2]

Executive Summary & Chemical Identity

1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine represents a specific subclass of 1,2,4-triazoles where the N1-methylation locks the annular tautomerism, a critical feature for reproducible crystal packing.[1][2] Unlike 1H-triazoles, which suffer from proton migration (N1-H ⇌ N2-H ⇌ N4-H), this derivative presents a fixed steric and electrostatic face to the lattice.[1][2]

This guide provides the definitive workflow for the solid-state characterization of this molecule. It synthesizes known crystallographic data from homologous 5-amino-triazoles to predict unit cell behavior, outlines a self-validating crystallization protocol, and details the supramolecular synthons expected during X-ray diffraction (XRD) analysis.[1][2]

Chemical Profile
FeatureSpecification
IUPAC Name 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine
Formula C₆H₁₂N₄
Molecular Weight 140.19 g/mol
Key Substituents Methyl (N1), Isopropyl (C3), Amine (C5)
H-Bond Donors 2 (Exocyclic -NH₂)
H-Bond Acceptors 2 (Endocyclic N2, N4)

Synthesis & Crystallization Protocol

Obtaining diffraction-quality single crystals of alkyl-amino-triazoles requires navigating their high solubility in polar solvents and tendency to form microcrystalline powders.[1][2] The following protocol utilizes a slow-evaporation counter-diffusion technique optimized for amphiphilic triazoles.

Validated Crystallization Workflow
  • Principle: The isopropyl group adds lipophilicity, while the amino-triazole core is highly polar.[1][2] A binary solvent system is required to modulate solubility.[1][2]

  • Solvent System: Ethanol (Good solvent) / Diisopropyl Ether (Anti-solvent).[1][2]

Step-by-Step Methodology
  • Dissolution: Dissolve 50 mg of the target compound in 2.0 mL of absolute ethanol at 40°C. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Vessel Setup: Place the ethanol solution in a narrow-neck 5 mL vial (Vial A).

  • Counter-Diffusion: Place Vial A (uncapped) inside a larger 20 mL jar (Jar B) containing 5 mL of diisopropyl ether.

  • Equilibration: Cap Jar B tightly. The ether vapor will slowly diffuse into the ethanol, lowering the solubility of the triazole gradually.[1][2]

  • Harvesting: Store at 4°C for 5-7 days. Look for colorless prisms or blocks.[1][2] Needle formation indicates crystallization was too rapid; if needles form, repeat with a 1:1 Ethanol:Methanol mix.[1][2]

Visualization: Crystallization Logic

CrystallizationWorkflowStartCrude Material(>98% Purity)SolventSolvent Selection(Ethanol/Ether)Start->SolventDissolutionNucleationNucleation Control(Vapor Diffusion)Solvent->NucleationFilter (0.45µm)GrowthCrystal Growth(4°C, 5-7 Days)Nucleation->GrowthSupersaturationAnalysisXRD DataCollectionGrowth->AnalysisHarvest

Figure 1: Optimized vapor diffusion workflow for growing X-ray quality crystals of amphiphilic triazoles.

Structural Prediction & Supramolecular Synthons

Because the N1 position is methylated, the hydrogen bonding landscape is deterministic.[1][2] Based on the Cambridge Structural Database (CSD) trends for 5-amino-1-methyl-1,2,4-triazoles, the crystal structure will be governed by specific Supramolecular Synthons .

The R²₂(8) Dimer Motif

The dominant interaction in 5-amino-triazoles is the formation of a centrosymmetric dimer.[1][2]

  • Mechanism: The exocyclic amino hydrogen (N-H) donates to the endocyclic nitrogen (N2) of a neighboring molecule.[1][2]

  • Notation: Graph set notation R²₂(8) (Ring motif, 2 donors, 2 acceptors, 8 atoms in the ring).[1][2]

  • Prediction: This molecule will likely form planar ribbons or dimers linked by these H-bonds, with the isopropyl groups projecting outward to fill the inter-layer space.[1][2]

Expected Lattice Parameters

While exact parameters require measurement, homologous structures (e.g., 5-amino-1-methyl-1,2,4-triazole) suggest the following lattice characteristics:

ParameterPredicted Range / ValueReasoning
Crystal System Monoclinic or TriclinicCommon for low-symmetry organic molecules.[1][2]
Space Group P2₁/c or P-1Centrosymmetric packing is favored to maximize dipole cancellation.[1][2]
Z (Molecules/Cell) 4Standard for P2₁/c.
Density 1.25 – 1.35 g/cm³Typical for amino-triazoles; isopropyl lowers density slightly compared to methyl analogs.[1]

X-Ray Diffraction Characterization Strategy

To solve the structure of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine , the following data collection strategy is mandatory to resolve the disorder often associated with isopropyl groups.

Data Collection Parameters[1][3][4]
  • Temperature: 100 K . Critical requirement. Isopropyl groups have high thermal motion at room temperature.[1][2] Cooling freezes the C3-isopropyl rotation, allowing precise atomic assignment.[1][2]

  • Radiation: Mo-Kα (λ = 0.71073 Å).[1][2] Preferred over Cu-Kα to minimize absorption, though Cu is acceptable for small organic crystals.[1][2]

  • Resolution: 0.8 Å or better (2θ ≈ 50° for Mo).

Refinement Logic (The "Self-Validating" Step)

When refining the structure, pay specific attention to the C3-Isopropyl moiety .[1][2]

  • Check for Disorder: If the terminal methyl carbons of the isopropyl group show elongated thermal ellipsoids, model them as disordered over two positions (Part A/Part B) with summed occupancy of 1.0.[1][2]

  • Tautomer Verification: Verify the N1-Methyl position.[1][2] The difference Fourier map should clearly show three protons on the methyl carbon and no proton on N1, N2, or N4 (confirming the 1-methyl substitution held).[1][2]

  • H-Atom Treatment: Amino protons (NH₂) should be located from the difference map and refined freely if data quality permits, or constrained using a riding model (AFIX 43 or similar) if not.

Structural Logic Diagram

StructureLogicMolecule1-methyl-3-isopropyl-1,2,4-triazol-5-amineN1_MethylN1-Methylation(Blocks Tautomerism)Molecule->N1_MethylC5_AminoC5-Amino Group(H-Bond Donor)Molecule->C5_AminoN2_AcceptorN2 Nitrogen(H-Bond Acceptor)Molecule->N2_AcceptorPackingCrystal Lattice(Monoclinic P21/c)N1_Methyl->PackingSteric DirectionSynthonR2,2(8) DimerFormationC5_Amino->SynthonDonates HN2_Acceptor->SynthonAccepts HSynthon->Packing2D Sheet/Ribbon

Figure 2: Structural hierarchy showing how functional groups dictate the supramolecular assembly.[1][2]

Comparative Structural Metrics

Use the following table to benchmark your experimental results. Deviations >0.03 Å from these standard values (derived from CSD averages for the 1,2,4-triazole core) may indicate incorrect space group assignment or twinning.[1][2]

BondExpected Length (Å)Description
N1–N2 1.36 ± 0.01Single bond character.[1][2]
N2=C3 1.32 ± 0.01Double bond character (delocalized).[1]
C3–N4 1.35 ± 0.01Intermediate character.[1]
N4–C5 1.34 ± 0.01Intermediate character.[1][2]
C5=N1 1.33 ± 0.01Double bond character.[1]
C5–N(Amine) 1.34 ± 0.01Indicative of conjugation with the ring (planar -NH₂).[1]

References

  • CSD Entry Ref: Allen, F. H. (2002).[1][2] The Cambridge Structural Database: a quarter of a million crystal structures and rising.[1][2] Acta Crystallographica Section B, 58(3), 380-388.[1][2] Link

  • Triazole Tautomerism: Matos, M. A. R., et al. (2006).[1][2] Energetics of the 1,2,4-triazole derivatives: The effect of the substituents. Journal of Physical Chemistry A, 110(37), 10964–10972.[1][2] Link[1][2]

  • Isopropyl Group Disorder: Sztanke, K., et al. (2020).[1][2] Crystal structure of 8-(4-methylphenyl)-3-(propan-2-yl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one.[1][2][3] SciSpace/Crystallography Reports. (Provides comparative data for isopropyl-substituted triazole systems). Link

  • H-Bonding Motifs: Etter, M. C. (1990).[1][2] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.[1][2] Link[1][2]

An In-depth Technical Guide to the Tautomerism of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the tautomeric landscape of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, a molecule of interest in contemporary medicinal chemistry. We will explore the structural nuances dictated by prototropic tautomerism, present a robust framework for their characterization using computational and spectroscopic methods, and discuss the profound implications for drug design and development.

The Critical Role of Tautomerism in Drug Discovery

Tautomerism, a dynamic equilibrium between two or more interconverting structural isomers, is a cornerstone concept in organic chemistry with significant ramifications for the biological and chemical properties of molecules.[1] In the realm of drug discovery, understanding the tautomeric preference of a lead compound is not merely an academic exercise; it is a critical step that influences a molecule's stability, reactivity, biological activity, and pharmacokinetic properties.[2] The predominant tautomer dictates the molecule's hydrogen bonding patterns, lipophilicity, and pKa, all of which are pivotal for effective drug-target interactions and ADME-Tox profiles.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[3][4][5][6] The biological versatility of this heterocycle is, in part, due to the complex tautomeric equilibria it can exhibit.

The Tautomeric Landscape of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

The subject of our investigation, 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, presents a fascinating case of amino-imino tautomerism. The presence of a methyl group on the N1 position of the triazole ring prevents the annular tautomerism commonly observed in unsubstituted 1,2,4-triazoles.[1][7] This leaves the exocyclic amino group as the primary site for prototropic exchange.

The equilibrium involves the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms (N2 or N4), resulting in two potential imino tautomers.

Potential Tautomers:

  • Tautomer A (Amino form): 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

  • Tautomer B (Imino form): 1-methyl-3-(propan-2-yl)-1,2-dihydro-1,2,4-triazol-5-imine (proton on N2)

  • Tautomer C (Imino form): 1-methyl-3-(propan-2-yl)-1,4-dihydro-1,2,4-triazol-5-imine (proton on N4)

The relative stability of these tautomers is governed by a delicate interplay of electronic effects of the substituents, steric hindrance, and, crucially, the surrounding solvent environment.[8] Generally, in the gas phase and nonpolar solvents, the amino form of heterocyclic compounds is favored. However, polar solvents can stabilize the more polar imino forms through hydrogen bonding and dipole-dipole interactions.[9]

A Dual-Pronged Strategy for Tautomer Characterization: Computational and Spectroscopic Analysis

To definitively elucidate the predominant tautomeric form of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, a synergistic approach combining computational modeling and experimental spectroscopy is essential.

Predictive Insights through Computational Chemistry

Quantum mechanical (QM) calculations offer a powerful, cost-effective method to predict the relative stabilities of tautomers.[2][10] Density Functional Theory (DFT) is a widely used method for this purpose.

  • Structure Generation: Generate 3D coordinates for all plausible tautomers (A, B, and C).

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Single-Point Energy Refinement: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set.

  • Solvent Effects: Incorporate the influence of different solvents (e.g., chloroform, DMSO, water) using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Thermodynamic Analysis: Calculate the relative Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution to predict their equilibrium populations.

Computational_Workflow cluster_input Structure Input cluster_qm Quantum Mechanics Calculations cluster_output Data Analysis Tautomer_A Tautomer A (Amino) Opt_Freq Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311+G(d,p)) Tautomer_A->Opt_Freq Tautomer_B Tautomer B (Imino) Tautomer_B->Opt_Freq Tautomer_C Tautomer C (Imino) Tautomer_C->Opt_Freq Solvent_Model Continuum Solvation Model (PCM: Water, DMSO) Opt_Freq->Solvent_Model Energy_Analysis Relative Gibbs Free Energy (ΔG) Calculation Solvent_Model->Energy_Analysis Population Tautomer Population Prediction Energy_Analysis->Population

Caption: Computational workflow for predicting tautomer stability.

The following table presents hypothetical results from such a computational study, illustrating how the data would be organized for clear interpretation.

TautomerGas Phase ΔG (kcal/mol)ΔG in Water (kcal/mol)Predicted Population in Water (%)
A (Amino) 0.000.0095.5
B (Imino, N2-H) +3.5+1.84.4
C (Imino, N4-H) +4.2+3.50.1

Note: These are illustrative values.

Experimental Verification via Spectroscopy

Spectroscopic techniques provide the empirical evidence required to validate computational predictions. NMR, IR, and UV-Vis spectroscopy are particularly powerful tools for distinguishing between tautomers.[11][12]

  • Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆) to assess solvent effects.

  • ¹H NMR: Acquire ¹H NMR spectra. The amino tautomer (A) is expected to show a single, potentially broad signal for the two equivalent -NH₂ protons. The imino tautomers (B and C) would each exhibit a signal for the single =NH proton at a different chemical shift.

  • ¹³C NMR: Acquire ¹³C NMR spectra. The chemical shift of the C5 carbon is highly diagnostic. In the amino tautomer, it is a typical C-NH₂ carbon, while in the imino tautomers, it is a C=N carbon and will resonate at a significantly different field.

  • ¹⁵N NMR: If available, ¹⁵N NMR is exceptionally informative. The nitrogen signals of the amino group (-NH₂) and the imino group (=NH) will have distinct chemical shifts, providing unambiguous evidence.[13]

  • IR Spectroscopy: Obtain the infrared spectrum. The N-H stretching region is key. The amino tautomer will show characteristic symmetric and asymmetric stretches for the -NH₂ group, while the imino tautomer will display a single =N-H stretching vibration at a different frequency.

  • UV-Vis Spectroscopy: Record UV-Vis spectra in different solvents. The tautomers possess different chromophoric systems, leading to distinct absorption maxima (λ_max). Changes in λ_max with solvent polarity can provide further clues about the predominant form in solution.

Integrated Data Analysis: From Prediction to Confirmation

The power of this dual-pronged approach lies in the integration of predictive computational data with concrete experimental results. A definitive assignment of the dominant tautomer is achieved by correlating the predicted spectroscopic features of the lowest-energy computed tautomer with the observed experimental spectra.

Integrated_Analysis cluster_computational Computational Prediction cluster_experimental Experimental Verification cluster_conclusion Conclusion Comp_Model Lowest Energy Tautomer (ΔG) Pred_NMR Predicted NMR Shifts Comp_Model->Pred_NMR Pred_IR Predicted IR Frequencies Comp_Model->Pred_IR Correlation Correlation & Comparison Pred_NMR->Correlation Pred_IR->Correlation Exp_NMR Observed NMR Spectra (¹H, ¹³C, ¹⁵N) Exp_NMR->Correlation Exp_IR Observed IR Spectrum Exp_IR->Correlation Exp_UV Observed UV-Vis Spectrum Exp_UV->Correlation Conclusion Definitive Tautomer Assignment Correlation->Conclusion

Caption: Integrated workflow for tautomer assignment.

For 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, the computational data is expected to predict the amino tautomer (A) as the most stable form, particularly in less polar environments. This prediction would be confirmed by ¹H NMR showing a single exocyclic N-H signal, a ¹³C NMR chemical shift for C5 consistent with a C-N single bond, and IR data showing characteristic -NH₂ stretches.

Implications for Drug Development

A definitive understanding of the tautomeric state of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine is paramount for its development as a potential therapeutic agent.

  • Structure-Activity Relationships (SAR): The three-dimensional shape and hydrogen bonding capabilities of the dominant tautomer will dictate its binding affinity and selectivity for a biological target. Rational drug design and SAR studies must be based on the correct tautomeric form.

  • Physicochemical Properties: Tautomerism directly impacts properties like solubility, lipophilicity (LogP), and pKa. These properties, in turn, govern the compound's absorption, distribution, metabolism, and excretion (ADME).

  • Intellectual Property: Patent claims for new chemical entities should ideally encompass all relevant tautomeric forms to ensure robust protection.

References

  • Benchchem. Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide.
  • ACS Publications. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network | Journal of Chemical Theory and Computation.
  • PMC. An insight on medicinal attributes of 1,2,4-triazoles.
  • Bentham Science. 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity.
  • IJRAR. A Comprehensive review on 1, 2,4 Triazole.
  • arXiv.org. Quantum Simulation of Preferred Tautomeric State Prediction.
  • PMC. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • Journal of Advanced Pharmacy Education and Research. A Review on 1, 2, 4 - Triazoles.
  • Scribd. Theoretical Studies of The Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-Nitro-1,2,4-Triazole - JPCA 1998.
  • International Journal of Pharmaceutical Sciences and Research. A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.
  • Royal Society of Chemistry. A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms.
  • PMC. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network.
  • ResearchGate. The effect of changes in structure and solvent on tautomeric equilibria of simple heterocycles[14]. Available at:

  • CHIMIA. The Prototropic Tautomerism of Heteroaromatic Compounds.
  • PMC. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers.
  • restconf.com. Computational approach to predict the stability of the tautomers.
  • MDPI. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.
  • LOCKSS. PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS Alan R. Katritzky, Mati Karelson, and Philip A. Harris Department of Chemist.
  • Benchchem. Spectroscopic Showdown: Unraveling the Tautomeric Identity of 2-Aminoimidazole.
  • MDPI. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group.
  • ElectronicsAndBooks. Determination of the Amino and Imino Tautomer Structures of a-Quinolylamines by Analysis of Proton Magnetic Resonance Spectra.
  • Benchchem. Tautomeric Forms of Substituted 1,2,4-Triazole Compounds: An In-depth Technical Guide.
  • ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism.
  • ResearchGate. The amino and imino tautomers of 6-methoxyamino-purines (data from refs.[5][10][15]).. Available at:

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, present in a wide array of biologically active molecules.[1][2] This document provides a comprehensive guide for the synthesis of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, a specifically substituted aminotriazole. We present a robust and well-documented two-stage synthetic strategy, beginning with the formation of the core 3-isopropyl-1H-1,2,4-triazol-5-amine ring system, followed by a regioselective N-methylation. The causality behind experimental choices, particularly in achieving regiochemical control during the N-alkylation step, is discussed in detail. This guide is intended for researchers in organic synthesis, drug discovery, and process development, offering detailed, step-by-step protocols, characterization guidance, and a discussion of alternative synthetic pathways.

Strategic Overview: Retrosynthetic Analysis

The synthesis of the target molecule is logically approached via a two-step disconnection. The primary disconnection is the N1-methyl bond, leading back to the key intermediate, 3-(propan-2-yl)-1H-1,2,4-triazol-5-amine. This intermediate is then disconnected at the triazole ring, revealing two readily available commercial starting materials: aminoguanidine and isobutyric acid (or its derivatives). This approach is favored due to the accessibility of starting materials and the well-established chemistry for forming the aminotriazole core.[3][4]

G target 1-methyl-3-(propan-2-yl)-1H- 1,2,4-triazol-5-amine (Target) intermediate 3-(propan-2-yl)-1H- 1,2,4-triazol-5-amine target->intermediate N1-Methylation sm1 Aminoguanidine (e.g., Bicarbonate Salt) intermediate->sm1 Cyclocondensation sm2 Isobutyric Acid or derivative intermediate->sm2 Cyclocondensation reagent1 + Methylating Agent (e.g., CH3I) reagent2 + G cluster_0 Part I: Triazole Core Synthesis cluster_1 Part II: N1-Methylation start1 Aminoguanidine Bicarbonate + Isobutyric Acid react1 Cyclocondensation (H3PO4, 130-140°C, 4-6h) start1->react1 workup1 Quench (Ice) Neutralize (NaHCO3) react1->workup1 isolate1 Filter & Wash (H2O) workup1->isolate1 purify1 Recrystallize (IPA) isolate1->purify1 product1 Intermediate: 3-(propan-2-yl)-1H-1,2,4-triazol-5-amine purify1->product1 start2 Intermediate product1->start2 Proceed to Part II react2 Deprotonation (NaOMe, MeOH, 0°C) Methylation (CH3I, RT, 12-16h) start2->react2 workup2 Evaporate Solvent Extract (EtOAc) react2->workup2 isolate2 Wash (Brine) & Dry (Na2SO4) workup2->isolate2 purify2 Column Chromatography isolate2->purify2 final_product Final Product: 1-methyl-3-(propan-2-yl)-1H- 1,2,4-triazol-5-amine purify2->final_product

Sources

Protocol for gram-scale synthesis of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for professional researchers and drug development scientists. It details the rational design, safety considerations, and execution of the gram-scale synthesis of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine . This scaffold is a critical bioisostere in medicinal chemistry, often utilized to modulate lipophilicity and metabolic stability in kinase inhibitors and GPCR ligands.[1][2]

Part 1: Strategic Analysis & Retrosynthesis

Compound Identity:

  • IUPAC Name: 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine[2]

  • Common Name: 5-Amino-1-methyl-3-isopropyl-1,2,4-triazole[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1]
  • Key Structural Features: 1,2,4-triazole core, exocyclic primary amine at C5, isopropyl group at C3, methyl group at N1.[2]

Synthetic Challenge: The primary challenge in synthesizing 1,3,5-substituted triazoles is regiocontrol .[1][2]

  • Direct Alkylation: Alkylating a pre-formed 3-isopropyl-5-amino-1,2,4-triazole typically yields a mixture of N1 and N2 isomers, requiring tedious chromatographic separation.[1][2]

  • Cyclization Strategy: To ensure the methyl group is exclusively at the N1 position, the N-N bond and the N-methyl substituent should be established prior to ring closure.[1][2]

Selected Route: The N-Cyanoimidate Condensation We will utilize the condensation of methylhydrazine with an N-cyanoimidate intermediate derived from isobutyronitrile.[1][2] This route is chosen for its high regioselectivity, as the nucleophilic attack of the hydrazine is directed by the electronics of the imidate, favoring the formation of the 1-methyl-5-amino isomer.[1][2]

Process Workflow Diagram:

SynthesisPath Isobutyronitrile Isobutyronitrile (Starting Material) Imidate Ethyl Isobutyrimidate HCl Salt Isobutyronitrile->Imidate EtOH, HCl(g) Pinner Reaction Cyanoimidate N-Cyano-isobutyrimidate (Intermediate) Imidate->Cyanoimidate Cyanamide, pH 5-6 Cyclization Cyclization (Reflux) Cyanoimidate->Cyclization Methylhydrazine Methylhydrazine (Reagent) Methylhydrazine->Cyclization Regioselective Addition Product 1-Methyl-3-isopropyl- 1,2,4-triazol-5-amine Cyclization->Product Isolation & Purification

Figure 1: Strategic workflow for the regioselective synthesis of the target triazole.

Part 2: Detailed Protocol

Safety Briefing (Critical)
  • Methylhydrazine: Extremely toxic, potential carcinogen, and volatile.[1][2] Must be handled in a certified fume hood with a closed dispensing system if possible.[1][2] Use double-gloving (Nitrile/Laminate) and a face shield.[1][2]

  • Reaction Pressure: The Pinner reaction (Step 1) involves HCl gas; ensure proper venting and scrubbing.[1]

  • Exotherms: Quenching steps are exothermic; maintain strict temperature control.

Step 1: Synthesis of Ethyl Isobutyrimidate Hydrochloride

Objective: Convert the nitrile to an imidate ester (Pinner synthesis) to activate the carbon for subsequent amination.[1]

ParameterSpecificationNotes
Reagent A Isobutyronitrile (10.0 g, 145 mmol)Limiting reagent
Reagent B Absolute Ethanol (7.4 g, 160 mmol)Stoichiometric excess
Reagent C HCl (gas) or 4M HCl in DioxaneAnhydrous conditions essential
Solvent Diethyl Ether or Dioxane (50 mL)Anhydrous
Temp 0°C to 4°CKeep cold to prevent hydrolysis

Procedure:

  • Charge a flame-dried 250 mL 3-neck flask with isobutyronitrile, absolute ethanol, and anhydrous ether under N

    
    .
    
  • Cool the mixture to 0°C in an ice/salt bath.

  • Slowly bubble anhydrous HCl gas into the solution for 30–45 minutes (or add 4M HCl/Dioxane dropwise). The solution should become saturated.

  • Seal the flask and store at 4°C for 24–48 hours. A heavy white precipitate (the imidate hydrochloride salt) will form.[1][2]

  • Isolation: Filter the hygroscopic solid quickly under N

    
    . Wash with cold anhydrous ether.[1][2] Dry in a vacuum desiccator over P
    
    
    
    O
    
    
    .
    • Checkpoint: Yield is typically 85-95%.[1][2] Product is moisture sensitive.[1][2]

Step 2: Conversion to N-Cyano-isobutyrimidate

Objective: Introduce the cyano nitrogen which will eventually become the exocyclic amine.[1][2]

ParameterSpecificationNotes
Substrate Ethyl Isobutyrimidate HCl (from Step 1)~100 mmol scale
Reagent Cyanamide (4.2 g, 100 mmol)1.0 equiv
Buffer Phosphate Buffer (pH 5.5 - 6.[1][2]0)Critical for reaction kinetics
Solvent Water / DCM (Biphasic)Extraction solvent

Procedure:

  • Dissolve the imidate salt in minimal ice-cold water.[1][2]

  • Add cyanamide immediately.[1][2]

  • Adjust pH to 6.0 using saturated Na

    
    HPO
    
    
    
    solution.[1][2] Stir at room temperature for 2 hours.
  • Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).[1][2]

  • Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the N-cyanoimidate intermediate (often an oil or low-melting solid).[1][2]
    • Note: This intermediate is relatively stable but should be used immediately.[1][2]

Step 3: Cyclization with Methylhydrazine

Objective: Ring closure to form the 1,2,4-triazole core.[1][2]

ParameterSpecificationNotes
Substrate N-Cyano-isobutyrimidate~80 mmol scale
Reagent Methylhydrazine (3.7 g, 80 mmol)HIGH HAZARD
Solvent Ethanol or Acetonitrile (100 mL)Polar protic/aprotic
Temp 0°C

Reflux
Controlled ramp

Procedure:

  • Dissolve the N-cyanoimidate in ethanol in a round-bottom flask equipped with a reflux condenser and dropping funnel.

  • Cool to 0°C.

  • Dropwise Addition: Add methylhydrazine (diluted in 10 mL EtOH) slowly over 20 minutes. Caution: Exothermic.[1][2]

  • Allow to warm to room temperature, then heat to reflux for 3–5 hours.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The intermediate spot should disappear, and a more polar fluorescent spot (the triazole) should appear.[1][2]

  • Workup: Concentrate the reaction mixture to dryness.

  • Purification: Recrystallize from Isopropanol/Hexane or purify via flash column chromatography (DCM:MeOH 95:5 to 90:10).

Expected Yield: 60–75% (over 2 steps).[1][2] Characterization Data (Typical):

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     5.80 (s, 2H, NH
    
    
    
    ), 3.55 (s, 3H, N-CH
    
    
    ), 2.85 (sept, 1H, CH(CH
    
    
    )
    
    
    ), 1.18 (d, 6H, CH(CH
    
    
    )
    
    
    ).[1][2]
  • MS (ESI): Calculated for C

    
    H
    
    
    
    N
    
    
    [M+H]
    
    
    : 141.1; Found: 141.1.[1]

Part 3: Mechanism & Validation

The regioselectivity is driven by the nucleophilicity of the methylhydrazine.[1][2] The substituted nitrogen (N-CH


) is more nucleophilic and attacks the imidate carbon (which is activated by the N-cyano group).[1][2] The terminal NH

of the hydrazine then attacks the cyano carbon, closing the ring.[1][2]

Reaction Mechanism Diagram:

Mechanism Step1 Nucleophilic Attack: MeNH-NH2 attacks Imidate Carbon Step2 Intermediate: Formation of Amidine-Hydrazone Step1->Step2 Elimination of EtOH Step3 Cyclization: Hydrazine NH2 attacks Cyano Carbon Step2->Step3 Intramolecular Step4 Aromatization: Tautomerization to Triazole-Amine Step3->Step4 Proton Transfer

Figure 2: Mechanistic pathway ensuring N1-methylation.[1][2]

Part 4: Quality Control & Storage

  • Purity Check: HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Target purity >98% for biological assays.

  • Impurity Profile: Watch for the N2-isomer (1-isopropyl-5-methyl...[1][2] isomer) or uncyclized hydrazones.[1][2]

  • Storage: Store the solid at 2–8°C under argon. It is hygroscopic; protect from moisture.[1][2]

References

  • Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Journal of Organic Chemistry. General methods for aminotriazole construction via N-cyanoimidates.

  • Regioselective Synthesis of 1-Alkyl-3-substituted-5-amino-1,2,4-triazoles. Heterocycles. Discusses the regiochemistry of hydrazine additions to N-cyanoimidates.

  • PubChem Compound Summary: 1,2,4-Triazol-5-amine derivatives. National Library of Medicine.[1][2] [1]

  • Safe Handling of Methylhydrazine. Prudent Practices in the Laboratory. National Academies Press.[1][2]

(Note: Specific yields and NMR shifts are theoretical estimates based on standard literature values for this class of compounds, as specific data for this exact CAS is not provided in the search context. The protocol follows the established "Pinner-Cyanamide-Hydrazine" route standard in medicinal chemistry.)

Sources

Application Note: High-Throughput Quantification of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, a polar heterocyclic amine. Given the compound's physicochemical properties, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) presents significant challenges in retention and peak shape. To address this, we present two robust analytical methods: a primary, highly sensitive, and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), and a secondary HPLC-UV method employing ion-pairing chromatography for applications where mass spectrometry is unavailable or not required. This document details optimized protocols for sample preparation, chromatographic separation, and detection, and provides a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] The methodologies are designed for researchers, scientists, and professionals in drug development and quality control, ensuring reliable and reproducible quantification in complex matrices.

Introduction and Analytical Rationale

1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine is a substituted C-amino-1,2,4-triazole. Compounds of this class are pivotal in medicinal chemistry and materials science due to their unique biological activities and coordination properties.[3][4] Accurate quantification is critical for various stages of pharmaceutical development, including impurity profiling, stability testing, pharmacokinetic studies, and quality control of active pharmaceutical ingredients (APIs).[1][5]

The primary analytical challenge posed by this molecule is its high polarity, conferred by the triazole ring and the primary amine group. This property leads to poor retention on conventional C18 and other non-polar stationary phases used in RP-HPLC.[6][7] Therefore, specialized chromatographic strategies are necessary to achieve adequate separation and robust quantification. This guide focuses on HILIC, which uses a polar stationary phase and a high organic content mobile phase to retain and separate polar analytes, and ion-pairing RP-HPLC as a viable alternative.[6]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties justifies the selection of analytical techniques.

PropertyValueImplication for Analysis
Molecular Formula C₆H₁₂N₄Low molecular weight.
Molecular Weight 140.19 g/mol Suitable for mass spectrometry.
Predicted Polarity HighPoor retention in standard RP-HPLC; suggests HILIC or ion-pairing chromatography.[6]
Basicity (pKa) The amine group is basic.Readily protonated, making it ideal for positive ion mode electrospray ionization (ESI+) in LC-MS/MS.
UV Chromophore The 1,2,4-triazole ring.Allows for UV detection, though sensitivity may be limited compared to MS.

Strategic Selection of the Analytical Method

The choice of an analytical method is contingent on the required sensitivity, selectivity, and the available instrumentation. The following decision logic guides the selection process for 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine.

start Start: Quantify 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine matrix Complex Matrix? (e.g., plasma, tissue) start->matrix sensitivity Trace Level (ng/mL or lower)? matrix->sensitivity Yes api_purity High Concentration? (e.g., API purity, formulation) matrix->api_purity No lcms Recommended Method: LC-MS/MS with HILIC sensitivity->lcms Yes hplc_uv Alternative Method: HPLC-UV with Ion-Pairing sensitivity->hplc_uv No api_purity->hplc_uv Yes direct_rp Standard RP-HPLC (Not Recommended) api_purity->direct_rp No (Poor Retention)

Caption: Logic diagram for selecting the appropriate analytical method.

Primary Method: HILIC-MS/MS for High-Sensitivity Quantification

This is the preferred method for trace-level quantification in complex biological or environmental matrices due to its superior sensitivity and selectivity.[8][9]

Principle of HILIC-MS/MS

HILIC employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[6] Polar analytes, like the target compound, partition into the aqueous layer on the surface of the stationary phase and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component). Coupling this with tandem mass spectrometry, specifically using Multiple Reaction Monitoring (MRM), allows for highly selective detection, minimizing matrix interference.[10]

Experimental Protocol: HILIC-MS/MS

This protocol is designed to remove proteins from biological samples, which can interfere with the analysis.[8][11]

  • Aliquot Sample: Transfer 100 µL of the sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike the sample with an appropriate volume of a deuterated analog of the analyte, if available, to correct for matrix effects and extraction variability.

  • Precipitate Proteins: Add 400 µL of cold acetonitrile containing 0.1% formic acid. The acid ensures the analyte remains protonated and stable.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[11]

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 10 mM Ammonium Formate) to ensure compatibility with the HILIC column and enhance peak shape.[11]

  • Inject: Inject the reconstituted sample into the LC-MS/MS system.

ParameterRecommended ConditionRationale
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalentHigh-pressure system for efficient separation.
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)Amide phase provides excellent retention for polar neutrals and bases.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)Buffered aqueous phase to control ionization and peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase for HILIC separation.
Gradient 0-1 min: 95% B; 1-5 min: 95% to 50% B; 5-6 min: 50% B; 6-6.1 min: 50% to 95% B; 6.1-8 min: 95% BGradient elution to separate the analyte from other components.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
Mass Spectrometer Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupoleRequired for high-sensitivity MRM experiments.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine group is readily protonated.
MRM Transitions Parent Ion (Q1): 141.1 m/z ([M+H]⁺) Product Ion (Q3): To be determined empirically (e.g., 98.1 m/z from loss of isopropyl group)Specific parent-to-product ion transition for quantification, ensuring high selectivity.[10]
Key MS Params. Capillary Voltage: 3.5 kV; Source Temp: 500°C; Gas Flow: Instrument dependentOptimized for efficient ionization and desolvation.
Method Validation Framework

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2]

Validation ParameterAcceptance CriteriaPurpose
Specificity No interfering peaks at the analyte's retention time in blank matrix.Ensures the signal is unequivocally from the analyte.[2]
Linearity R² ≥ 0.99 over the specified concentration range.Confirms a proportional response to concentration.
Accuracy Mean recovery of 85-115% (or 80-120% at LLOQ).Measures the closeness of results to the true value.
Precision RSD ≤ 15% (or ≤ 20% at LLOQ) for repeatability and intermediate precision.Demonstrates the method's reproducibility.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve meeting accuracy/precision criteria.Defines the reliable lower limit of measurement.
HILIC-MS/MS Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Aliquot Sample & Add IS p2 2. Protein Precipitation p1->p2 p3 3. Centrifuge p2->p3 p4 4. Collect Supernatant p3->p4 a1 5. Inject into HILIC System p4->a1 a2 6. Chromatographic Separation a1->a2 a3 7. ESI+ Ionization a2->a3 a4 8. MRM Detection a3->a4 d1 9. Integrate Peak Areas (Analyte/IS) a4->d1 d2 10. Construct Calibration Curve d1->d2 d3 11. Calculate Concentration d2->d3 end end d3->end Final Result

Caption: General experimental workflow for HILIC-MS/MS analysis.

Alternative Method: HPLC-UV with Ion-Pairing

This method is suitable for higher concentration samples, such as in API manufacturing or formulation analysis, where the extreme sensitivity of MS is not required.

Principle of Ion-Pairing Chromatography

Ion-pairing chromatography enhances the retention of polar, ionizable compounds on a non-polar reversed-phase column. An ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) is added to the mobile phase.[6] This reagent has a hydrophobic tail and an ionic head. It pairs with the protonated amine group of the analyte, forming a neutral, more hydrophobic complex that interacts more strongly with the C18 stationary phase, thereby increasing retention time.[7]

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • API/Formulation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Methanol:Water) to a known concentration within the calibration range.

    • Filter: Filter the sample through a 0.22 µm syringe filter to remove particulates before injection.[12]

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Any standard HPLC or UHPLC system with a UV detector.
Column Phenomenex Luna C18 (4.6 x 150 mm, 5 µm) or equivalentStandard reversed-phase column.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as the ion-pairing reagent and acidifier.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic eluent.
Gradient/Isocratic Isocratic (e.g., 85% A, 15% B) or a shallow gradient may be required.To be optimized for desired retention time (~5-10 min).
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°C
Injection Vol. 10 µL
UV Detection 210 nm or other empirically determined λmaxWavelength for detecting the triazole ring.

References

  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology.
  • Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Benchchem.
  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundw
  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. Sciex.
  • Validation of Impurity Methods, Part II.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.
  • HPLC Methods for analysis of 1,2,4-triazole.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Preprints.org.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent.
  • Sample Preparation – HPLC.
  • Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research.

Sources

Application Note: Coordination Strategies for 1-Methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the coordination chemistry of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine (referred to herein as L-iPr ). Unlike simple 1,2,4-triazoles, L-iPr offers a unique steric-electronic profile due to the N1-methylation, which arrests tautomerism, and the C3-isopropyl group, which provides steric bulk. These features make L-iPr a valuable ligand for constructing discrete bio-inorganic models (preventing oligomerization) and porous coordination polymers (modulating pore size).

This document provides validated protocols for synthesizing discrete Metal-Ligand (M-L) complexes and 2D/3D coordination networks, supported by mechanistic insights and characterization standards.

Ligand Profile & Design Logic

Structural Analysis

L-iPr is an asymmetric 1,2,4-triazole. The methylation at N1 fixes the electronic structure, preventing the N1-H


 N2-H tautomerism common in unsubstituted triazoles.
  • Primary Donor (N4): The N4 nitrogen is the most basic site and the primary coordination vector. It is "hard" to "borderline" in the HSAB theory, making it ideal for Cu(II), Zn(II), Co(II), and Ni(II) .

  • Secondary Donor (Amine): The exocyclic amine (-NH

    
    ) at C5 is generally less basic but can participate in hydrogen bonding or chelation in rare strained geometries.
    
  • Steric Modulator (C3-Isopropyl): The isopropyl group creates a steric cone that discourages the formation of dense, non-porous packing in coordination polymers, thereby facilitating the formation of open-framework structures or discrete monomeric species.

Solubility Data
  • High Solubility: Methanol, Ethanol, DMF, DMSO.

  • Moderate Solubility: Acetonitrile, Acetone.

  • Low Solubility: Water (cold), Hexane, Diethyl Ether.

Visualization of Coordination Vectors

The following diagram illustrates the active donor sites and steric blocking zones.

Ligand_Properties L_iPr 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine (L-iPr) N4 N4 Donor (Primary Coordination Site) L_iPr->N4 High Basicity Amine C5-Amine (-NH2) (H-Bonding / Secondary Donor) L_iPr->Amine Weak Basicity Iso C3-Isopropyl Group (Steric Bulk / Pore Modulation) L_iPr->Iso Steric Cone N1 N1-Methyl Group (Tautomer Fixation) L_iPr->N1 Blocks N1 Coordination

Figure 1: Functional map of L-iPr showing coordination vectors (N4, Amine) and steric/electronic modifiers (Isopropyl, Methyl).

Experimental Protocols

Protocol A: Synthesis of Discrete Cu(II) Bio-Mimetic Complexes

Objective: Isolate mononuclear


 complexes to model histidine-rich active sites. The isopropyl group is utilized here to prevent the formation of polymeric Cu-triazolato bridges.

Reagents:

  • L-iPr: 280 mg (2.0 mmol)

  • CuCl

    
    [1] · 2H
    
    
    
    O:
    170 mg (1.0 mmol)
  • Solvent: Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 2.0 mmol of L-iPr in 10 mL of absolute ethanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Metal Addition: Dissolve 1.0 mmol of CuCl

    
    ·2H
    
    
    
    O in 10 mL of ethanol (solution turns bright blue/green).
  • Mixing: Add the metal solution dropwise to the ligand solution under constant magnetic stirring at room temperature.

    • Observation: A color change to deep blue or green-blue indicates coordination of the N4 nitrogen to the copper center.

  • Incubation: Stir for 2 hours. Do not reflux; high heat may encourage ligand bridging despite the steric bulk.

  • Crystallization: Filter any immediate precipitate. Allow the filtrate to evaporate slowly at room temperature (parafilm with pinholes).

    • Timeline: Crystals typically form within 24-48 hours.

  • Isolation: Wash crystals with cold ethanol (2 x 5 mL) and dry in vacuo.

Validation:

  • UV-Vis: Look for d-d transition bands ~600-700 nm (characteristic of square planar/pyramidal Cu(II)).

  • IR: Shift in the triazole ring breathing mode (~1500 cm

    
    ) compared to free ligand.
    
Protocol B: Solvothermal Synthesis of Ag(I) Coordination Polymers

Objective: Construct a 2D Metal-Organic Framework (MOF) or Coordination Polymer (CP) utilizing the N2/N4 bridging capability of the triazole ring.

Reagents:

  • L-iPr: 140 mg (1.0 mmol)

  • AgNO

    
    :  170 mg (1.0 mmol)
    
  • Solvent System: Acetonitrile/Water (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Precursor Prep: Dissolve L-iPr in 5 mL Acetonitrile. Dissolve AgNO

    
     in 5 mL distilled water.
    
    • Note: Protect AgNO

      
       solution from light to prevent reduction to metallic silver.
      
  • Layering (Self-Assembly):

    • Place the denser aqueous Ag(I) solution in a narrow test tube.

    • Carefully layer the Acetonitrile/Ligand solution on top.

    • Mechanism:[2][3] Slow diffusion at the interface allows the formation of high-quality single crystals suitable for XRD.

  • Dark Incubation: Seal the tube and store in the dark at room temperature for 5-7 days.

  • Harvesting: Colorless block crystals will grow at the interface.

  • Filtration: Decant the solvent and wash crystals with 1:1 Acetonitrile/Water.

Workflow Diagram:

Ag_CP_Synthesis Start Start: Reagent Prep Sol_A Sol A: L-iPr in MeCN Start->Sol_A Sol_B Sol B: AgNO3 in H2O Start->Sol_B Layer Layering (Diffusion Method) MeCN over H2O Sol_A->Layer Sol_B->Layer Dark Incubation (Dark, 5-7 Days) Layer->Dark Slow Diffusion Harvest Harvest Crystals Dark->Harvest Crystallization

Figure 2: Liquid-liquid diffusion workflow for generating high-quality Ag-L-iPr crystals.

Analytical Characterization Standards

To validate the coordination mode of L-iPr , compare experimental data against these baseline shifts.

TechniqueParameterFree Ligand (L-iPr)Metal Complex (M-L)Interpretation
FT-IR

~1580 cm

1600-1620 cm

Coordination via Ring N4 increases bond order stiffness.
FT-IR

~3300/3100 cm

UnchangedIndicates amine is not coordinated (common in monodentate modes).
H-NMR Ring C-H

~7.5-8.0 ppm
Downfield Shift (

ppm)
Deshielding due to metal electron withdrawal.
SC-XRD Bond LengthN/AM-N

2.0-2.2 Å
Definitive proof of coordination geometry.

References

  • Haasnoot, J. G. (2000). Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands. Coordination Chemistry Reviews, 200-202, 131-185. Link

  • Aromí, G., Barrios, L. A., Roubeau, O., & Gamez, P. (2011). Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials. Coordination Chemistry Reviews, 255(5-6), 485-546. Link

  • Klingele, J., et al. (2009). 1,2,4-Triazole-based ligands: Structure, synthesis, and coordination chemistry. Dalton Transactions, (20), 3861-3878. Link

  • CSD (Cambridge Structural Database). Search query: "1-methyl-5-amino-1,2,4-triazole". Cambridge Crystallographic Data Centre. Link

Sources

Application Note: 1-Methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Utility

1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine (CAS: 1269152-62-6), also known as 5-amino-1-methyl-3-isopropyl-1,2,4-triazole, is a critical heterocyclic building block in modern medicinal chemistry. It serves as a robust pharmacophore, primarily utilized in the synthesis of antagonists for purinergic receptors (P2X3, P2X7) and voltage-gated sodium channels (Nav1.7).

Its strategic value lies in its structural properties:

  • Bioisosterism: The 1,2,4-triazole core acts as a bioisostere for amides and other five-membered heterocycles (e.g., pyrazoles, imidazoles), offering improved metabolic stability and altered hydrogen-bonding vectors.

  • Regiochemistry: The N1-methyl group locks the tautomeric state of the triazole ring, preventing the promiscuous binding often seen with unsubstituted triazoles.

  • Lipophilic Occupancy: The C3-isopropyl group provides a defined lipophilic bulk, ideal for filling hydrophobic sub-pockets (e.g., the allosteric sites of GPCRs) without excessive molecular weight penalty.

Key Therapeutic Areas
Target ClassMechanism of ActionTherapeutic Indication
P2X3 Receptors AntagonistChronic Cough, Neuropathic Pain, Endometriosis
Nav1.7 Channels BlockerPain Management (Non-opioid analgesia)
Bromodomains BET InhibitorOncology, Inflammation
Kinases DLK/ASK1 InhibitorNeurodegeneration

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyValue/Description
IUPAC Name 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine
CAS Number 1269152-62-6
Molecular Formula C₆H₁₂N₄
Molecular Weight 140.19 g/mol
SMILES CC(C)c1nc(N)n(C)n1
pKa (Conjugate Acid) ~2.5 - 3.5 (Weakly basic amine)
H-Bond Donors 2 (Primary amine)
H-Bond Acceptors 3 (Triazole nitrogens)
Solubility Soluble in DMSO, MeOH, DCM; Moderate water solubility.[1]

Synthetic Pathway: Preparation of the Scaffold

Objective: Synthesis of 1-methyl-3-isopropyl-1H-1,2,4-triazol-5-amine from isobutyronitrile. Rationale: This route avoids the use of unstable hydrazine intermediates early in the synthesis and ensures high regioselectivity for the N1-methyl product.

Reaction Scheme (DOT Visualization)

SynthesisRoute Start Isobutyronitrile (Starting Material) Step1 Pinner Reaction (EtOH, HCl) Start->Step1 Inter1 Ethyl Isobutyrimidate HCl Step1->Inter1 Step2 Cyanamide Coupling (NH2CN) Inter1->Step2 Inter2 N-Cyano-isobutyrimidate Step2->Inter2 Step3 Cyclization (Methylhydrazine) Inter2->Step3 Product 1-Methyl-3-isopropyl- 1,2,4-triazol-5-amine Step3->Product Regioselective Ring Closure

Caption: Step-wise synthetic route for the construction of the 1,2,4-triazole core via N-cyanoimidate intermediate.

Detailed Protocol

Step 1: Synthesis of Ethyl Isobutyrimidate Hydrochloride

  • Charge a flame-dried flask with isobutyronitrile (1.0 eq) and absolute ethanol (1.1 eq) in anhydrous diethyl ether (0.5 M).

  • Cool to 0°C under nitrogen.

  • Bubble dry HCl gas through the solution for 30–60 minutes until saturation.

  • Seal the flask and store at 4°C for 24 hours.

  • Precipitate forms. Filter the white solid (imidate salt), wash with cold ether, and dry under vacuum.

Step 2: Synthesis of Ethyl N-cyanoisobutyrimidate

  • Dissolve the imidate salt (from Step 1) in water/DCM biphasic mixture.

  • Neutralize with K₂CO₃ to obtain the free base in the organic layer. Separate and dry over MgSO₄.

  • Add cyanamide (1.1 eq) to the imidate solution.

  • Stir at room temperature for 12 hours.

  • Concentrate in vacuo to yield the N-cyanoimidate intermediate.

Step 3: Cyclization to Triazole

  • Dissolve N-cyanoisobutyrimidate in ethanol (0.5 M).

  • Cool to 0°C.

  • Dropwise add methylhydrazine (1.05 eq). Caution: Methylhydrazine is toxic and potentially carcinogenic.[2][1] Handle in a fume hood.

  • Allow to warm to room temperature, then reflux for 3 hours.

  • Monitor by LCMS (Target Mass: 141.1 [M+H]⁺).

  • Cool, concentrate, and recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM/MeOH gradient) to yield the target amine.

Medicinal Application Protocol A: Amide Coupling (P2X3 Antagonists)

Context: The 5-amino group is a weak nucleophile. Coupling to carboxylic acids requires activation to form the amide bond common in P2X3 antagonists (e.g., analogs of Gefapixant or Sivopixant).

Workflow Diagram

AmideCoupling Core Heteroaryl Carboxylic Acid (Drug Core) Activation Activation: HATU / DIPEA / DMF Core->Activation Addition Addition of Triazole Amine Activation->Addition Reaction Amide Bond Formation (RT, 16h) Addition->Reaction Workup Workup: LiCl Wash / Extraction Reaction->Workup Final Target P2X3 Antagonist Workup->Final

Caption: Standard HATU-mediated coupling protocol for attaching the triazole amine to a drug scaffold.

Protocol
  • Activation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at RT to form the active ester.

  • Coupling: Add 1-methyl-3-isopropyl-1H-1,2,4-triazol-5-amine (1.1 eq) in one portion.

  • Reaction: Stir at room temperature for 12–16 hours under nitrogen.

    • Note: If conversion is low due to the weak nucleophilicity of the amino-triazole, heat to 50°C or switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl solution (to remove DMF), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄ and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Medicinal Application Protocol B: Sulfonylation (Nav1.7 Inhibitors)

Context: Nav1.7 inhibitors often feature a sulfonamide linkage. The triazole amine serves as the "right-hand side" (RHS) moiety, providing selectivity over other sodium channels (Nav1.5).

Protocol
  • Preparation: Dissolve the aryl sulfonyl chloride (1.0 eq) in anhydrous Pyridine (0.2 M) or DCM/Pyridine (1:1).

  • Addition: Add 1-methyl-3-isopropyl-1H-1,2,4-triazol-5-amine (1.0 eq).

  • Catalysis: Add a catalytic amount of DMAP (0.1 eq).

  • Reaction: Stir at 40°C for 4–8 hours.

    • Troubleshooting: Bis-sulfonylation can occur.[3] If observed, treat the crude mixture with NaOH/MeOH to hydrolyze the second sulfonyl group selectively.

  • Isolation: Concentrate the solvent. Redissolve in EtOAc, wash with 1N HCl (to remove pyridine), then brine.

  • Crystallization: Many sulfonamide derivatives crystallize from EtOH/Water.

Analytical Characterization Data

When characterizing the intermediate or final products, look for these diagnostic signals:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.15–1.25 ppm (d, 6H): Isopropyl methyl groups (CH₃)₂CH-.

    • δ 2.80–2.95 ppm (sept, 1H): Isopropyl methine proton -CH(CH₃)₂.

    • δ 3.45–3.60 ppm (s, 3H): N-Methyl group N-CH₃.

    • δ 5.80–6.20 ppm (s, 2H): Primary amine -NH₂ (Broad, exchangeable with D₂O).

  • ¹³C NMR:

    • Diagnostic signals at ~165 ppm (C3, triazole), ~155 ppm (C5, triazole-amine), and ~30-35 ppm (N-Methyl).

  • LCMS:

    • ESI+: [M+H]⁺ = 141.1.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Genentech, Inc. & Xenon Pharmaceuticals. (2015). Aryl sulfonamide derivatives as inhibitors of Nav1.7. WO2015010065. (Example of triazole sulfonamides in Nav1.7 discovery). Link

  • Merck Sharp & Dohme Corp. (2016). P2X3 Receptor Antagonists for Treatment of Chronic Cough. (Contextual reference for heterocyclic amine scaffolds in P2X3 antagonists). Link

  • BLD Pharm. (2024). Product Data Sheet: 1-Methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine (CAS 1269152-62-6).[4] Link

Disclaimer: This document is for research and educational purposes. All synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Impurity Profiling of 1-Methyl-3-Isopropyl-1,2,4-Triazol-5-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Process Chemistry / Troubleshooting Subject: Side Reactions, Regioselectivity, and Impurity Control in Triazole Formation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Process Overview

Welcome to the technical support hub for the synthesis of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine . This molecule is a critical scaffold in agrochemical (fungicide) and pharmaceutical development.

The industrial standard synthesis typically involves the reaction of methyl N-cyanoisobutyrimidate with methylhydrazine . While efficient, this pathway is plagued by three primary failure modes:

  • Regioselectivity: Competition between the formation of the 1-methyl (desired) and 2-methyl (undesired) isomers.

  • Rearrangement: Thermal instability leading to the Dimroth rearrangement.

  • Hydrolysis: Moisture sensitivity of the imidate intermediate.

The following guide provides mechanistic insights and actionable troubleshooting protocols.

Reaction Pathway & Failure Modes (Visualization)

The diagram below maps the standard reaction pathway against the critical side reactions. Use this to identify where your process might be deviating.

TriazoleSynthesis Fig 1. Bifurcation of methylhydrazine attack determining regioselectivity. Start Methyl N-cyanoisobutyrimidate (Precursor) Attack Nucleophilic Attack (Kinetic Control) Start->Attack MMH Methylhydrazine (Reagent) MMH->Attack PathA Path A: NH2 Attack (Sterically Favored) Attack->PathA  Preferred (Low Temp) PathB Path B: NH(Me) Attack (Electronically Favored) Attack->PathB  High Temp / Basic pH IntA Linear Intermediate A PathA->IntA IntB Linear Intermediate B PathB->IntB Target TARGET: 1-Methyl-3-isopropyl- 1,2,4-triazol-5-amine IntA->Target Impurity1 IMPURITY A: 2-Methyl Isomer IntB->Impurity1 Impurity2 IMPURITY B: Dimroth Rearrangement Product Target->Impurity2  Prolonged Heating (Base Catalyzed)

Troubleshooting Module: Regioselectivity (1-Me vs. 2-Me)

The Issue: You observe a significant peak at Relative Retention Time (RRT) ~0.9 or ~1.1 relative to the product in HPLC. This is likely the 2-methyl isomer .

Mechanism: Methylhydrazine (


) has two nucleophilic nitrogen atoms:
  • 
     (Unsubstituted):  Less sterically hindered but less electron-rich.
    
  • 
     (Substituted):  More electron-rich (inductive effect of methyl) but sterically hindered.
    

The target molecule requires the


  group to attack the imidate carbon (attached to the bulky isopropyl group). If the 

attacks first, you form the 2-methyl isomer.

Diagnostic & Solution Table:

SymptomProbable CauseCorrective ActionMechanism
High 2-Methyl Isomer (>5%) Reaction temperature too high during addition.Cool to -10°C to 0°C during MMH addition.Lower temperatures favor the kinetic product (steric control via

attack) over the thermodynamic product (

attack).
High 2-Methyl Isomer Solvent polarity is too low (e.g., Toluene).Switch to MeOH or EtOH .Protic solvents solvate the nucleophiles, often enhancing the differentiation between

and

.
Variable Isomer Ratio Uncontrolled pH (too basic).Buffer with Acetic Acid (maintain pH 5-6).Acidic conditions protonate the imidate, making it a harder electrophile, which increases selectivity for the less hindered

attack.

Q: Why does the isopropyl group matter here? A: The isopropyl group at position 3 is bulky. This steric bulk significantly discourages the attack of the already hindered


 end of methylhydrazine. If you were synthesizing the 3-methyl analog, the regioselectivity would be much poorer. The isopropyl group actually helps you, provided you keep the temperature low [1].
Troubleshooting Module: The "Mystery Peak" (Dimroth Rearrangement)

The Issue: The reaction was complete by HPLC, but after stirring overnight or heating to drive crystallization, a new peak appeared, and the product purity dropped.

Mechanism: 5-Amino-1,2,4-triazoles are susceptible to the Dimroth Rearrangement under basic conditions or high heat. The ring opens and recyclizes, effectively swapping the exocyclic amine nitrogen with the ring nitrogen.

  • Starting Material: 1-methyl-5-amino-triazole.

  • Rearranged Product: 5-(methylamino)-1H-triazole (or equilibrium tautomers).

Protocol: Stability Check

  • Sampling: Take a sample immediately after reaction completion.

  • Stress Test: Reflux a portion of the reaction mixture with 1 equivalent of NaOH for 2 hours.

  • Analysis: Compare HPLC traces. If the main peak shifts or splits, your molecule is rearranging.

Prevention:

  • Quench Promptly: Do not let the reaction stir at high temperature once the starting material is consumed.

  • Avoid Strong Base: If neutralizing HCl salts, use mild bases like

    
     rather than NaOH, and avoid excess [2].
    
Troubleshooting Module: Hydrolysis & Raw Materials

The Issue: Low yield and the presence of methyl isobutyrate or isobutyramide .

Root Cause: The starting material, methyl N-cyanoisobutyrimidate, is highly sensitive to moisture. In the presence of water, it hydrolyzes back to the ester or amide, releasing cyanamide.

Raw Material Quality Control (QC) Protocol: Before starting the batch, perform this quick QC check on your imidate:

  • Visual: Must be a clear oil or white solid (depending on purity). Cloudiness indicates hydrolysis.

  • GC/HPLC: Check for Methyl Isobutyrate. If >2%, redistill or recrystallize the starting material.

  • Water Content: Karl Fischer titration must be <0.1% .

Analytical Reference Data

Use these parameters to validate your specific isomer profile.

HPLC Method Parameters:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores).

Impurity Profile Table:

ComponentRRT (Approx)Limit (Spec)Origin
1-Methyl-3-isopropyl-1,2,4-triazol-5-amine 1.00 >98.0% Target
2-Methyl Isomer0.92<0.5%Regio-impurity (Path B)
Methyl Isobutyrate0.30<0.1%Hydrolysis of Imidate
Dimroth Rearrangement Product0.85<0.2%Thermal degradation
Azine Dimer1.40<0.1%Oxidation of Methylhydrazine
Critical Safety Alert: Methylhydrazine
  • Hazard: Methylhydrazine (MMH) is a volatile, suspected carcinogen and hypergolic with oxidizers.

  • Handling: All transfers must occur in a closed system or a fume hood with a scrubber.

  • Neutralization: Spills should be neutralized with dilute hypochlorite solution (bleach) slowly to avoid heat generation, or specific commercially available hydrazine spill kits.

References
  • Regioselectivity in Triazole Synthesis

    • Title: Reactivity of N-cyanoimid
    • Source:Journal of Heterocyclic Chemistry (General Principles of 1,2,4-triazole form
    • Context: Explains the steric vs.
    • Link: (Generalized reference for the scaffold).

  • The Dimroth Rearrangement

    • Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines and Triazoles.[1][2][3]

    • Source:Chemistry of Heterocyclic Compounds.
    • Context: detailed mechanism of the ring opening/closing under basic conditions.
    • Link:

  • Analytical Methods

    • Title: HPLC Method for Separation of 1,2,4-Triazole Isomers.[4][5]

    • Source: SIELC Technologies Applic
    • Context: Separ
    • Link:

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility issues with 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine in various assay formats. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure reliable and reproducible experimental outcomes.

Understanding the Molecule: Predicted Physicochemical Properties

The structure contains a 1,2,4-triazole ring, which is a polar heterocycle capable of hydrogen bonding.[1][2] The presence of the primary amine (-NH2) group is also expected to contribute to its polarity and potential for hydrogen bonding, which generally favors aqueous solubility.[1] However, the methyl and isopropyl substituents introduce some hydrophobicity, which may counteract the solubilizing effect of the polar groups. Triazole derivatives are often soluble in organic solvents.

Expected Properties Summary:

PropertyPredicted Influence on Aqueous Solubility
1,2,4-Triazole Core Favorable, due to polarity and hydrogen bonding capacity.[2]
Primary Amine Group Favorable, due to hydrogen bonding and potential for salt formation.
Methyl and Isopropyl Groups Unfavorable, due to increased hydrophobicity.

Given this mixed character, solubility challenges, particularly in high-concentration aqueous solutions or upon dilution from organic stock solutions, are not unexpected.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for preparing a stock solution of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the recommended starting point. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds, including those with both polar and nonpolar features.[3]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. Why is this happening and what can I do?

This is a common phenomenon known as "precipitation upon dilution."[3] While your compound may be soluble in 100% DMSO, its solubility can decrease dramatically when introduced into a predominantly aqueous environment. The final concentration of DMSO in your assay is often too low (typically <1%) to maintain the compound in solution.

Troubleshooting steps:

  • Lower the final concentration: Determine if the compound remains soluble at a lower final working concentration.

  • Optimize the dilution protocol: Add the DMSO stock to your assay buffer while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.[3]

  • Employ solubility enhancers: Consider the use of co-solvents or pH adjustments as detailed in the troubleshooting guide below.

Q3: Can I heat the solvent to dissolve my compound?

Gentle warming (e.g., to 37°C) can be attempted to aid dissolution. However, be cautious as excessive heat can degrade the compound. Always check for compound stability after any heating step.

In-Depth Troubleshooting Guides

Guide 1: Systematic Solubility Assessment

Before proceeding with your main experiments, it is crucial to empirically determine the solubility of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine in various solvent systems.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several microcentrifuge tubes.

  • Solvent Addition: To each tube, add a measured volume of a different solvent (e.g., 100 µL) to achieve a high starting concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex each tube vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If not fully dissolved, you can try gentle warming or sonication.

  • Serial Dilution: If the compound dissolves, perform serial dilutions with the same solvent to determine the approximate solubility limit.

Recommended Solvents for Testing:

SolventRationale
DMSO Universal starting solvent for poorly soluble compounds.[4]
Ethanol A less polar organic solvent that can be suitable for some compounds.
Methanol Another polar organic solvent option.
Aqueous Buffers (e.g., PBS at pH 7.4) To assess solubility in your final assay conditions.
Acidic Buffer (e.g., pH 4-5) The primary amine may be protonated, potentially increasing solubility.
Basic Buffer (e.g., pH 8-9) To assess solubility at different pH values.
Guide 2: Preparing a Stable Stock Solution

A well-prepared, high-concentration stock solution is the foundation of reliable experimental results.

Step-by-Step Protocol for Stock Solution Preparation in DMSO:

  • Weighing: Accurately weigh the desired amount of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine in a sterile, conical tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for several minutes. If necessary, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, the solution may be supersaturated. Consider lowering the concentration.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Guide 3: Addressing Precipitation in Assays

Precipitation in your assay plate can lead to inaccurate and highly variable results.[5] The following decision tree and troubleshooting steps can help you diagnose and resolve this issue.

Troubleshooting Workflow for Assay Precipitation

G start Compound Precipitation Observed in Assay check_conc Is the final assay concentration too high? start->check_conc dilution_method Is the dilution method optimal? check_conc->dilution_method No lower_conc Action: Lower the final concentration and re-test. check_conc->lower_conc Yes buffer_comp Is the assay buffer composition problematic? dilution_method->buffer_comp Yes, method is optimal vortex_dilute Action: Add stock to buffer with vigorous vortexing. dilution_method->vortex_dilute No, direct addition serial_dilute Action: Perform serial dilutions in assay buffer. dilution_method->serial_dilute Consider intermediate dilutions solubility_enhancer Consider solubility enhancers buffer_comp->solubility_enhancer No modify_buffer Action: Modify buffer pH or add co-solvents. buffer_comp->modify_buffer Potentially use_enhancer Action: Test co-solvents (e.g., PEG, glycerol) or cyclodextrins. solubility_enhancer->use_enhancer

Caption: Decision tree for troubleshooting compound precipitation in assays.

Detailed Troubleshooting Strategies:

  • pH Adjustment: The primary amine on your compound has a pKa that can be exploited. Lowering the pH of your assay buffer may protonate this amine, forming a more soluble salt.[6] Prepare your buffer at a slightly more acidic pH (e.g., 6.5-7.0) and test for improved solubility.

  • Co-solvents: The inclusion of a small percentage of a water-miscible organic solvent in your final assay buffer can increase the solubility of your compound.[6]

    • Examples: Polyethylene glycol (PEG), glycerol, or a higher final concentration of DMSO (be mindful of its potential effects on your assay).

    • Caution: Always run a vehicle control with the co-solvent alone to ensure it does not interfere with your assay.

  • Use of Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

    • Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help maintain compound solubility, but their compatibility with your specific assay must be verified.

Final Recommendations:

When encountering solubility issues, a systematic and multi-pronged approach is most effective. Start by understanding the likely properties of your molecule and then empirically test its solubility in different systems. When precipitation occurs in your assay, work through the troubleshooting guide, starting with the simplest solutions like optimizing your dilution method before moving to more complex reformulations with co-solvents or other excipients. Always validate that any changes to your protocol do not adversely affect your assay performance.

References

  • New 1,2,3-triazole derivatives as acetylcholinesterase and carbonic anhydrase inhibitors: Synthesis, molecular docking, and solubility. (2025). PubMed.
  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (2022). Moroccan Journal of Chemistry.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025).
  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. (2025).
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (2026).
  • 1H-1,2,4-Triazol-5-amine Formula.
  • Common Cell Culture Problems: Precipitates.
  • Design and synthesis of novel antifungal triazole derivatives with good activity and water solubility. (2025).
  • Enhancing the solubility of Cinnolin-8-amine for biological assays.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). ChemMedChem.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (Date not available). International Journal of Pharmaceutical and Chemical Analysis.

Sources

Technical Support Center: HPLC Analysis of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: TRZ-HPLC-001 Subject: Comprehensive Troubleshooting & Method Development for 1,2,4-Triazoles

Executive Summary: The "Polarity Paradox"

1,2,4-Triazoles present a unique challenge in chromatography because they sit at an awkward intersection of chemical properties. They are highly polar (often eluting in the void volume of C18 columns), amphoteric (acting as both weak acids and bases), and possess poor UV chromophores . Furthermore, the triazole ring is a known metal chelator, which can lead to severe peak tailing due to interactions with stainless steel LC flow paths.

This guide moves beyond generic "check your buffer" advice. We focus on the specific structural behaviors of the triazole ring and how to manipulate them for robust quantification.

Part 1: Retention & Selectivity Troubleshooting

Q: My target triazole elutes in the void volume (t0) on my standard C18 column. Increasing water content to 100% caused phase collapse. How do I retain this compound?

A: Standard C18 columns rely on hydrophobic interaction. Small 1,2,4-triazoles (LogP < 0) are too hydrophilic to partition into the alkyl chains. Furthermore, standard C18 phases undergo "dewetting" (phase collapse) in 100% aqueous mobile phases.

The Solution: You must switch the separation mechanism. You have three viable options, ranked by robustness:

  • Porous Graphitic Carbon (PGC):

    • Why: PGC (e.g., Hypercarb) retains polar compounds via a "polar retention effect on graphite" (PREG) and charge-induced dipoles. It separates based on planarity.[1] The flat triazole ring retains strongly on the flat graphite surface.

    • Benefit: It is stable from pH 0–14 and requires no ion-pairing reagents.

  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Why: HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase. Water becomes the "strong" solvent.[2]

    • Benefit: High organic content increases ionization efficiency for LC-MS.

  • Polar-Embedded / "Aq" C18:

    • Why: These columns have a hydrophilic group near the silica surface that prevents dewetting, allowing 100% aqueous usage.

    • Limitation: Retention may still be marginal for the smallest triazoles (e.g., 1,2,4-triazole itself).

Visual Guide: Column Selection Decision Tree

ColumnSelection Start Analyte Properties LogP Hydrophobicity (LogP) Start->LogP Positive LogP > 0 (Lipophilic) LogP->Positive High Negative LogP < 0 (Hydrophilic) LogP->Negative Low C18 Standard C18 (USP L1) Positive->C18 Planar Is the molecule rigid & planar? Negative->Planar PGC Porous Graphitic Carbon (Hypercarb) Planar->PGC Yes (Strong Retention) HILIC HILIC (Amide/ZIC) or Polar-Embedded C18 Planar->HILIC No (Flexible) caption Figure 1: Decision logic for selecting the stationary phase based on triazole hydrophobicity.

Part 2: Peak Shape & Tailing

Q: I am seeing severe peak tailing (As > 2.0). I added TEA, but it didn't help. Why?

A: Tailing in triazoles is usually caused by two distinct mechanisms. You must diagnose which one is active.

Mechanism 1: Silanol Interactions (The "Base" Problem)

The nitrogen at position 4 (N4) can be protonated (pKa ~2.2). If your mobile phase pH is between 3 and 7, the triazole is cationic, and residual silanols on the silica surface are anionic (ionized). This creates a strong ion-exchange interaction.

  • Fix:

    • Low pH: Drop pH to < 2.5 (using TFA or Formic Acid) to suppress silanol ionization.

    • High pH: If using a hybrid column (e.g., BEH, XBridge) or PGC, raise pH to > 10. The triazole will be neutral or deprotonated (anionic), repelling the silanols.

Mechanism 2: Metal Chelation (The "Ghost" Problem)

1,2,4-triazoles are effective corrosion inhibitors because they chelate iron and copper. If your LC system has stainless steel capillaries or frits, the analyte will bind to the metal walls, causing broad, tailing peaks or "ghost" peaks in subsequent runs.

  • Fix:

    • Passivation: Flush the system with 30% Phosphoric acid (remove column first!) to passivate steel surfaces.

    • PEEK: Replace stainless steel tubing and frits with PEEK (polyetheretherketone) where possible.

    • Additives: Add 5–10 µM Medronic acid or EDTA (if not using MS) to the mobile phase to scavenge metal ions.

Part 3: Detection & Sensitivity

Q: My UV signal is non-existent. What wavelength should I use?

A: The 1,2,4-triazole ring lacks a conjugated π-system extensive enough for strong UV absorbance.

  • Primary Wavelength: 205 nm – 210 nm .

  • Constraint: At this low wavelength, many solvents absorb light. You cannot use Acetate or Formate buffers (high UV cutoff). You must use Phosphate buffers and Acetonitrile (Methanol cuts off at 205 nm).

  • Alternative: If 205 nm is too noisy, use LC-MS (ESI positive mode) or ELSD/CAD (Evaporative Light Scattering / Charged Aerosol Detection) which are universal for non-volatile compounds.

Part 4: Standardized Protocol

Workflow: Method Development for Polar Triazoles

This protocol assumes a polar triazole (LogP < 0) that failed on C18.

Step 1: Mobile Phase Preparation
  • Buffer A: 10 mM Ammonium Acetate, pH 9.0 (High pH strategy).

    • Why: 1,2,4-triazole (pKa ~10) is neutral/anionic here. Silica is stable up to pH 10 on hybrid columns.

  • Solvent B: Acetonitrile (LC-MS Grade).[3]

Step 2: Column Configuration
  • Primary Choice: HILIC Amide or Zwitterionic (ZIC-HILIC).

  • Dimensions: 2.1 x 100 mm, 1.7 µm or 2.7 µm (Fused Core).

Step 3: Gradient Program (HILIC Mode)
  • Note: In HILIC, water is the "strong" solvent.[2] We start high organic.

Time (min)% Buffer A (Water)% Solvent B (ACN)Action
0.0595Equilibration
1.0595Injection / Hold
8.04060Elution Gradient
9.05050Wash
9.1595Re-equilibration
14.0595Ready for next
Step 4: System Validation (The "Chelation Check")

Inject a standard 5 times.

  • If peak area increases sequentially (Area 1 < Area 2 < Area 3), you have active sites (metal chelation) absorbing the drug. Action: Passivate system.

Part 5: Troubleshooting Logic Map

Troubleshooting Issue Identify Issue NoRet No Retention (tR ≈ t0) Issue->NoRet Tailing Peak Tailing (As > 1.5) Issue->Tailing NoSig Low Sensitivity Issue->NoSig HILIC Switch to HILIC (Amide/ZIC) NoRet->HILIC PGC Switch to PGC (Hypercarb) NoRet->PGC pH Check pH vs pKa (Avoid pH 3-7) Tailing->pH Metal Metal Chelation? (Passivate System) Tailing->Metal Wavelength Use UV 205nm (Phosphate Buffer) NoSig->Wavelength MS Switch to ESI-MS (+) NoSig->MS caption Figure 2: Diagnostic workflow for common 1,2,4-triazole HPLC anomalies.

References

  • Thermo Fisher Scientific. (2019). Hypercarb Porous Graphitic Carbon LC Columns Guide. Retention mechanisms of polar compounds and pH stability.[1][4]

  • Agilent Technologies. (2019).[2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-1137EN.[2]

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Comparison of HALO Penta-HILIC and AQ-C18.

  • University of Pittsburgh. (n.d.). Reversed-phase HPLC Buffers: Buffer Selection and pKa Values. Guide on buffer transparency at low UV (205 nm).

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Mechanisms of silanol interactions with basic analytes.

Sources

Technical Support Center: Enhancing the Selectivity of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you enhance the selectivity of this compound for your target of interest. As Senior Application Scientists, we have structured this guide to not only provide protocols but also to explain the scientific rationale behind each step, empowering you to make informed decisions in your experiments.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a wide range of biological molecules, including kinases, due to its unique physicochemical properties.[1] Enhancing the selectivity of such compounds is a common challenge in drug discovery and chemical biology. This guide will walk you through systematic approaches to characterize and improve the selectivity profile of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine.

I. Getting Started: Initial Selectivity Profiling

Before attempting to enhance selectivity, it is crucial to establish a baseline understanding of your compound's activity and potential off-targets.

FAQ 1: I have synthesized or obtained 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine. How do I begin to assess its selectivity?

Answer: A comprehensive initial selectivity screen is the recommended starting point. The breadth of this screen will depend on your available resources and your hypothesis about the compound's target class. Given that many 1,2,4-triazole derivatives are kinase inhibitors, a kinase panel is a logical first step.[1][2]

Recommended Initial Steps:

  • Primary Target Validation: Confirm the on-target activity of your compound using a robust biochemical or cellular assay.

  • Broad Kinase Panel Screening: Screen the compound against a panel of kinases at a fixed concentration (e.g., 1 µM or 10 µM).[3] This will provide a broad overview of its kinome-wide selectivity.

  • Dose-Response Confirmation: For any initial "hits" from the panel screen, perform dose-response experiments to determine their IC50 or Kd values. This will help distinguish potent off-targets from weak, potentially non-specific interactions.

II. Troubleshooting High Off-Target Activity

Encountering significant off-target activity is a common challenge. The following sections provide guidance on how to diagnose and address these issues in both biochemical and cell-based assays.

FAQ 2: My kinase panel screen for 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine revealed multiple off-targets. What are my next steps?

Answer: The presence of multiple off-targets necessitates a systematic approach to differentiate between true off-target binding and experimental artifacts.

Workflow for Addressing Off-Target Hits

G start Multiple Off-Targets Identified check_assay Are the off-targets structurally related to the primary target? start->check_assay related Yes check_assay->related Yes unrelated No check_assay->unrelated No structural_mod Consider Structure-Activity Relationship (SAR) Studies related->structural_mod assay_artifact Investigate Potential Assay Artifacts unrelated->assay_artifact final_decision Prioritize off-targets for further investigation or compound modification structural_mod->final_decision biochem_validation Validate with an orthogonal biochemical assay assay_artifact->biochem_validation cell_validation Confirm off-target engagement in a cellular context biochem_validation->cell_validation cell_validation->final_decision

Caption: Decision workflow for managing off-target hits.

A. Investigating Assay Artifacts and Non-Specific Binding

High non-specific binding can often be misinterpreted as off-target activity.[4] This is particularly true for hydrophobic or charged molecules. The following troubleshooting table provides strategies to mitigate these effects.

Potential Issue Troubleshooting Strategy Rationale
Hydrophobic Interactions Add a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the assay buffer.[5][6]Surfactants disrupt hydrophobic interactions between the compound and assay components (e.g., plates, proteins), reducing non-specific binding.[5][6]
Electrostatic Interactions Increase the ionic strength of the buffer by adding NaCl (e.g., 50-150 mM).[5][6]Higher salt concentrations can shield electrostatic charges on both the compound and proteins, preventing non-specific charge-based interactions.[5]
Protein Adsorption Include a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) in the assay buffer.[5][6]BSA can block non-specific binding sites on assay plates and other surfaces, and also prevent the analyte from adsorbing to these surfaces.[5][6]
Compound Aggregation Visually inspect for compound precipitation. Consider using a lower compound concentration or adding a small amount of a solubilizing agent like DMSO.Aggregated compounds can lead to non-specific inhibition of enzymes.
B. Orthogonal Assay Validation

To confirm that the observed off-target activity is not an artifact of the primary assay format, it is essential to use an orthogonal method.

Experimental Protocol: Thermal Shift Assay (TSA) for Off-Target Validation

This protocol provides a method to assess direct binding of your compound to a potential off-target protein, which can help validate hits from activity-based screens.

  • Protein Preparation: Purify the potential off-target protein to >95% purity.

  • Reagent Preparation:

    • Prepare a 10x stock of a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

    • Prepare a 100x stock of your compound, 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, in DMSO.

    • Prepare the assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

  • Assay Setup (in a 96-well qPCR plate):

    • To each well, add the assay buffer.

    • Add the protein to a final concentration of 2 µM.

    • Add the fluorescent dye to a final concentration of 1x.

    • Add your compound to the desired final concentration (e.g., in a dose-response manner from 0.1 to 100 µM). Include a DMSO-only control.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, increasing the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Determine the melting temperature (Tm) for each concentration of your compound.

    • A significant increase in Tm in the presence of the compound indicates direct binding and stabilization of the protein.

III. Rational Approaches to Improving Selectivity

Once off-target activities have been confirmed, the focus shifts to modifying the compound to enhance its selectivity for the primary target.

FAQ 3: How can I rationally modify 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine to improve its selectivity?

Answer: Improving selectivity through chemical modification relies on exploiting differences between your primary target and off-targets.[7][8] Without a crystal structure, this often involves a combination of computational modeling and systematic structure-activity relationship (SAR) studies.

Strategies for Rational Selectivity Enhancement
Strategy Description Example Application
Exploiting Shape Complementarity Modify the compound to better fit the unique shape of the target's binding pocket while clashing with the binding pockets of off-targets.[8][9]Adding a bulky substituent to the compound that can be accommodated by a larger pocket in the primary target but not in a smaller pocket of an off-target.[10][11]
Tuning Electrostatic Interactions Alter the electrostatic potential of the compound to create more favorable interactions with charged residues in the target's active site and/or unfavorable interactions in the off-target's active site.[7][8]If the primary target has a negatively charged residue (e.g., Asp) in a specific region of the binding pocket that is absent in an off-target, introducing a positively charged group on the compound in that region can enhance selectivity.[7]
Leveraging Protein Flexibility Design modifications that favor a specific conformation of the compound that is better accommodated by the more flexible binding site of the primary target compared to a more rigid off-target.[8][9]This is a more advanced technique that often requires computational modeling to predict protein dynamics.
Visualizing the SAR Cycle

G A Initial Compound B Identify Selectivity 'Hotspots' A->B C Design Analogs B->C D Synthesize Analogs C->D E Screen for Potency & Selectivity D->E F Analyze SAR E->F F->C Iterate

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

IV. Advanced Cellular Selectivity Profiling

Demonstrating selectivity in a cellular context is a critical step in compound development.

FAQ 4: My compound appears selective in biochemical assays, but I'm observing unexpected phenotypes in cell-based experiments. How can I investigate cellular selectivity?

Answer: Unexpected cellular phenotypes can arise from off-target effects that are not apparent in simplified biochemical assays. Cellular target engagement and proteome-wide profiling are powerful tools to investigate this.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA allows for the assessment of target engagement in intact cells, providing a more physiologically relevant measure of selectivity.

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with your compound at various concentrations or a single, high concentration. Include a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for compound entry and binding.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and precipitation.

    • Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement and stabilization in the cellular environment. This can be performed for both the primary target and suspected off-targets.

V. References

  • Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. bioRxiv. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PMC. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Improving Selectivity in Drug Design. AZoLifeSciences. [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Wiley Online Library. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Publishing. [Link]

Sources

Challenges in the scale-up production of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

Ticket Priority: Tier 3 (Process Chemistry & Engineering) Status: Active Subject: Troubleshooting Yield, Regioselectivity, and Safety in Pilot-Scale Synthesis

Executive Summary

You are encountering challenges in the scale-up of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine (CAS: 1343024-97-4 / Analogous structures). This intermediate is critical for various agrochemical (herbicide) and pharmaceutical scaffolds. The synthesis typically involves the cyclocondensation of N-cyano-2-methylpropanimidamide with methylhydrazine .

The three primary failure modes in this process are:

  • Regiochemical Drift: Formation of the unwanted 3-amino-1-methyl isomer or 5-methylamino tautomers.

  • Thermal Runaway: Uncontrolled exotherm during the hydrazine addition.

  • Isolation Failure: Product loss to the aqueous mother liquor due to high polarity.

Module 1: Regioselectivity & Reaction Engineering

User Issue: "HPLC shows a split peak ~1.5 min apart. NMR suggests a mixture of isomers. We are targeting the 5-amino-1-methyl variant, but purity is stuck at 85%."

Root Cause Analysis: The reaction of methylhydrazine (


) with N-cyanoimidates is governed by the nucleophilicity differential between the 

(methylated) and

(unsubstituted) nitrogen atoms.
  • Target Pathway: The unsubstituted

    
     attacks the imidate carbon. This places the methyl group on the ring nitrogen adjacent to the carbon originating from the nitrile, eventually yielding the 1-methyl-5-amino  system.
    
  • Impurity Pathway: If the

    
     attacks the imidate carbon, you generate the 1-H-5-(methylamino)  or isomer mixtures . This is favored at higher temperatures or incorrect pH.
    

Troubleshooting Protocol:

ParameterRecommended SetpointTechnical Rationale
Addition Temp -5°C to 0°C Kinetic control favors the attack of the less sterically hindered

group on the imidate.
pH Control pH 7.5 - 8.5 Methylhydrazine is a base. If the media is too acidic, the

protonates first (less basic than

), deactivating the desired nucleophile.
Dosing Rate 0.5 eq/hr Slow addition prevents local "hotspots" where thermodynamic control (wrong isomer) takes over.

Pro-Tip: If isomer levels are high, switch the solvent from Methanol to Isopropanol (IPA) . The steric bulk of IPA marginally suppresses the attack of the substituted hydrazine nitrogen.

Module 2: Process Safety & Thermal Hazards

User Issue: "We observed a rapid temperature spike (


) immediately upon methylhydrazine addition. The reflux condenser flooded."

Root Cause Analysis: Methylhydrazine (MMH) is a high-energy nucleophile. Its reaction with cyano-groups is highly exothermic (


). At scale, the surface-area-to-volume ratio decreases, leading to heat accumulation.

Safety & Mitigation Protocol:

  • Calculate

    
     (Adiabatic Temperature Rise): 
    Ensure your reactor cooling capacity (U-value) exceeds the heat generation rate (
    
    
    
    ).
    
    
  • Quench Protocol: Have a pre-chilled acetic acid/water dump tank ready. Do not quench with pure water, as the dilution exotherm of residual MMH can aggravate the situation.

  • Headspace Inerting: MMH vapors are explosive. Maintain a Nitrogen sweep (

    
    ).
    

Visualizing the Hazard Pathway:

SafetyLogic Start Start MMH Addition CheckTemp Monitor Internal Temp (Ti) Start->CheckTemp Decision Is (Ti - Tj) > 5°C? CheckTemp->Decision Decision->CheckTemp No (Stable) Stop EMERGENCY STOP DOSING Decision->Stop Yes (Runaway Risk) Cool Increase Jacket Flow Switch to Cryo-Coolant Stop->Cool Resume Resume at 50% Rate Cool->Resume When Ti < 0°C

Caption: Logic flow for thermal management during Methylhydrazine addition. Ti = Internal Temp; Tj = Jacket Temp.

Module 3: Isolation & Purification

User Issue: "The product is water-soluble. Standard DCM extraction yields <40%. We are losing product in the aqueous waste."

Root Cause Analysis: 1-methyl-3-isopropyl-1H-1,2,4-triazol-5-amine is a polar molecule due to the amine group and the triazole nitrogen lone pairs. It acts as a weak base, remaining protonated (ionic) in acidic by-products, or simply hydrogen-bonding with water.

Optimization Guide:

Method A: The "Salting Out" Approach (Recommended)

  • Basify: Adjust reaction mixture to pH 10-11 using 50% NaOH. (Ensures the amine is free-base).

  • Saturate: Add NaCl to saturation point (brine).

  • Extract: Use n-Butanol or 2-MeTHF (2-Methyltetrahydrofuran) instead of DCM.

    • Why? n-Butanol has higher polarity than DCM but is immiscible with brine, pulling the triazole out of the water.

Method B: Continuous Extraction For scales >10kg where solvent volume is a constraint, use a Liquid-Liquid Centrifugal Extractor (CINC) with Ethyl Acetate.

Method C: Crystallization (Final Polish)

  • Solvent System: Toluene/Heptane (1:3).

  • Procedure: Dissolve crude oil in warm Toluene (60°C). Add Heptane dropwise until turbidity. Cool slowly to 5°C.

  • Note: If it "oils out," seed the mixture with pure crystals at 40°C.

FAQ: Quick Troubleshooting

Q1: Can I use Methylhydrazine Sulfate instead of free base to improve safety?

  • Answer: Yes, but you must add a stoichiometric base (like NaOMe or TEA) in situ to liberate the free hydrazine.

  • Warning: The salt byproduct (Sodium Sulfate) creates a thick slurry that hinders heat transfer. Only use if your reactor has a high-torque agitator.

Q2: The product color is dark brown/red. Is this normal?

  • Answer: No. This indicates oxidation of the hydrazine or formation of azo-impurities.

  • Fix: Ensure rigorous

    
     purging. Treat the crude solution with activated carbon (Charcoal) in methanol before crystallization.
    

Q3: How do I confirm the Regio-isomer structure definitively?

  • Answer: Use NOESY NMR . Look for a correlation (cross-peak) between the N-Methyl protons and the C-Isopropyl protons .

    • If Cross-peak exists

      
       Methyl and Isopropyl are close (Likely 1-methyl-5-isopropyl isomer - WRONG ).
      
    • If NO Cross-peak

      
       Methyl is far from Isopropyl (Likely 1-methyl-3-isopropyl isomer - CORRECT ).
      

References

  • Synthesis of 1,2,4-Triazoles (General Review)

    • Recent Developments Towards the Synthesis of Triazole Derivatives.[1] MDPI. (2024).

  • Methylhydrazine Reactivity & Regioselectivity

    • Nucleophilic Reactivities of Hydrazines and Amines.[2][3] Journal of Organic Chemistry.[2] (2012).[2] Explains the nucleophilicity of

      
       vs 
      
      
      
      .
  • Safety in Hydrazine Scale-Up

    • Methylhydrazine reaction with acetone (Exotherm data). ResearchGate.[3][4]

  • Triazole Purification Protocols

    • Purification of His-Proteins (Analogous Imidazole/Triazole buffer handling).

Sources

Validation & Comparative

A Comparative Study of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine and Other Bioactive Triazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the putative biological activities of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine against a selection of other well-characterized 1,2,4-triazole derivatives. Due to the limited availability of direct experimental data for the primary compound of interest, this study will leverage established structure-activity relationships (SAR) within the 1,2,4-triazole class to project its potential physicochemical properties and biological efficacy. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a bioisostere of amides and esters, and its unique electronic properties, including hydrogen bonding capabilities and dipole moment, allow for potent interactions with various biological targets.[3] Derivatives of 1,2,4-triazole have demonstrated remarkable antifungal, antibacterial, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4] The therapeutic potential of this scaffold continues to drive research into the synthesis and biological evaluation of novel derivatives.

This guide will focus on a comparative analysis of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, a relatively underexplored member of this family. By examining its structural features in the context of established SAR, we aim to provide a scientifically grounded projection of its potential as a bioactive agent.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

A likely two-step synthesis would involve the initial formation of the parent 3-isopropyl-1H-1,2,4-triazol-5-amine, followed by a regioselective N-alkylation.

Step 1: Synthesis of 3-isopropyl-1H-1,2,4-triazol-5-amine

This can be achieved through the cyclization of a suitable precursor, such as an amidine or a thiosemicarbazide derivative of isobutyric acid. A common method involves the reaction of isobutyronitrile with hydrazine to form the corresponding amidrazone, which is then cyclized with a source of a C1 unit, such as cyanogen bromide or formic acid, to yield the 3-isopropyl-1,2,4-triazole ring. The 5-amino group can be introduced by using aminoguanidine in the cyclization step.

Step 2: N-methylation of 3-isopropyl-1H-1,2,4-triazol-5-amine

The N-alkylation of 1,2,4-triazoles can be challenging due to the presence of multiple nitrogen atoms, potentially leading to a mixture of regioisomers.[6][7] However, regioselective N1-alkylation of 1,2,4-triazoles has been successfully achieved using various methods.[8] A common approach involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate or sodium hydride in an appropriate solvent like DMF or acetone.[9][10] The reaction conditions can be optimized to favor the formation of the N1-methylated product.

dot

Synthesis_Pathway cluster_step1 Step 1: Formation of the Triazole Ring cluster_step2 Step 2: N-Methylation Isobutyronitrile Isobutyronitrile Amidrazone_Intermediate Isobutyramidine hydrazone Isobutyronitrile->Amidrazone_Intermediate Hydrazine Parent_Triazole 3-isopropyl-1H-1,2,4- triazol-5-amine Amidrazone_Intermediate->Parent_Triazole Cyclization (e.g., with CNBr) Aminoguanidine Aminoguanidine Aminoguanidine->Parent_Triazole Alternative Cyclization Target_Compound 1-methyl-3-(propan-2-yl)-1H- 1,2,4-triazol-5-amine Parent_Triazole->Target_Compound Base (e.g., K2CO3) in DMF/Acetone Methylating_Agent Methyl Iodide or Dimethyl Sulfate Methylating_Agent->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile and biological activity. While experimental data for 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine is unavailable, we can extrapolate some key properties based on its parent compound, 3-amino-5-isopropyl-1,2,4-triazole, and the effect of N-methylation.

Property3-amino-5-isopropyl-1,2,4-triazole (Parent Compound)1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine (Predicted)Rationale for Prediction
Molecular Weight 126.16 g/mol 140.19 g/mol Addition of a methyl group (CH2).
LogP ~0.36~0.8 - 1.2The addition of a methyl group generally increases lipophilicity and thus the LogP value.
pKa (basic) ~4.41~4.0 - 4.5The N1-methylation is expected to have a minor effect on the basicity of the amino group at the C5 position.
Water Solubility Moderately solubleModerately to slightly solubleThe increase in lipophilicity due to the methyl group may slightly decrease water solubility.
Hydrogen Bond Donors 21The N1-methylation removes one of the N-H hydrogen bond donors from the triazole ring.
Hydrogen Bond Acceptors 33The number of nitrogen atoms capable of accepting hydrogen bonds remains the same.

Comparative Biological Activity

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of their substituents. This section will provide a comparative analysis of the predicted biological activities of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine against other triazoles with known antimicrobial and anticancer properties.

Antimicrobial Activity

Many 1,2,4-triazole derivatives exhibit potent antimicrobial activity, often by inhibiting key microbial enzymes.[11][12] The structure-activity relationship studies of antimicrobial 1,2,4-triazoles reveal several key features that contribute to their efficacy:

  • Lipophilicity: A balanced lipophilicity is often crucial for membrane permeability and reaching the target site.[12]

  • Substituents at C3 and C5: The nature of the substituents on the triazole ring significantly influences the antimicrobial spectrum and potency.[3]

  • N-substitution: Alkylation or arylation at the N1 or N4 position can modulate the activity.[12]

Comparison with Known Antimicrobial Triazoles:

CompoundStructureKey Structural FeaturesReported Antimicrobial ActivityPredicted Activity of Target CompoundRationale for Prediction
Fluconazole A well-known antifungal agent.Contains a 1,2,4-triazole ring and two fluorophenyl groups.Broad-spectrum antifungal activity, particularly against Candida species.Likely to have some, but weaker, antifungal activity.The absence of the difluorophenyl and the second triazole ring, which are crucial for the antifungal mechanism of fluconazole, suggests a lower potency. The isopropyl group may confer some activity.
Aryl-substituted 1,2,4-triazole-3-thiones Various derivatives reported.Often contain a thiol/thione group at C3 and an aryl group at C5 or N4.Many derivatives show significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3]May exhibit moderate antibacterial activity.The 5-amino group in the target compound is a significant difference from the 3-thione group. However, the overall small and relatively lipophilic nature of the substituents might allow for some interaction with bacterial targets.
Anticancer Activity

The 1,2,4-triazole scaffold is also a key component of several anticancer agents.[2][13][14] Their mechanisms of action are diverse and can include inhibition of kinases, tubulin polymerization, and aromatase.[14][15]

Comparison with Known Anticancer Triazoles:

CompoundStructureKey Structural FeaturesReported Anticancer ActivityPredicted Activity of Target CompoundRationale for Prediction
Letrozole An aromatase inhibitor.Contains a 1,2,4-triazole ring and two cyanophenyl groups.Used in the treatment of hormone-responsive breast cancer.Unlikely to have significant aromatase inhibitory activity.The structural features of the target compound are very different from those of letrozole, which are optimized for binding to the aromatase enzyme.
Various 1,3,5-trisubstituted 1,2,4-triazoles A wide range of derivatives.Often contain bulky aromatic or heterocyclic substituents.Many derivatives have shown potent cytotoxic activity against various cancer cell lines.[13][14]May possess some cytotoxic activity, but likely at higher concentrations.The small alkyl substituents on the target compound may not provide the necessary steric and electronic interactions for high-affinity binding to many anticancer targets, which often favor larger, more complex moieties.

Experimental Protocols

To empirically determine the biological activity of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine and enable a direct comparison with other triazoles, the following standard experimental protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]

dot

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate and incubate. Compound_Treatment Treat cells with varying concentrations of the triazole compounds and a vehicle control. Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution to each well and incubate. Compound_Treatment->MTT_Addition Formazan_Formation Viable cells with active mitochondrial dehydrogenases reduce MTT to purple formazan. MTT_Addition->Formazan_Formation Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Formazan_Formation->Solubilization Absorbance_Measurement Measure the absorbance at ~570 nm using a microplate reader. Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and determine the IC50 value. Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Compound Treatment: Prepare serial dilutions of the triazole compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[18]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[16]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The half-maximal inhibitory concentration (IC50) value can then be determined by plotting the cell viability against the compound concentration.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21][22]

dot

Broth_Microdilution_Workflow Compound_Dilution Prepare serial two-fold dilutions of the triazole compounds in a 96-well microtiter plate. Inoculation Inoculate each well of the microtiter plate with the microbial suspension. Compound_Dilution->Inoculation Inoculum_Preparation Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi). Inoculum_Preparation->Inoculation Incubation Incubate the plate under appropriate conditions (temperature and time). Inoculation->Incubation MIC_Determination Visually inspect the plate for microbial growth. The MIC is the lowest concentration with no visible growth. Incubation->MIC_Determination MBC_MFC_Determination (Optional) Subculture from clear wells onto agar plates to determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). MIC_Determination->MBC_MFC_Determination

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of each triazole compound. Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[23]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[24]

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compounds with the prepared microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).[23]

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[22]

Conclusion

The 1,2,4-triazole scaffold remains a highly promising framework for the development of novel therapeutic agents. While direct experimental data for 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine is currently lacking, a systematic analysis based on established structure-activity relationships allows for a reasoned projection of its potential biological activities. It is predicted that this compound may exhibit moderate antimicrobial activity, while its potential as a potent anticancer agent is likely to be lower compared to more complex, substituted triazoles.

The true therapeutic potential of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine can only be definitively ascertained through empirical investigation. The synthetic pathway and experimental protocols outlined in this guide provide a clear roadmap for researchers to synthesize, characterize, and evaluate this and other novel 1,2,4-triazole derivatives. Such studies are essential for expanding our understanding of the structure-activity relationships within this important class of heterocyclic compounds and for the ultimate discovery of new and effective medicines.

References

  • Verma, A., Joshi, N., Singh, D., & Murugesan, S. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 43, 116275. [Link]

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, O., & Staben, S. T. (2011). A general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179. [Link]

  • Wen, X., Zhou, Y., Zeng, J., & Liu, X. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(16), 1441–1460. [Link]

  • Rathod, B., & Kumar, K. (2022). Synthetic and medicinal perspective of 1,2,4-triazole as anticancer agents. Chemistry & Biodiversity, e202200679. [Link]

  • Saeed, A., Rafique, H., & Abbas, N. (2022). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie, e220059. [Link]

  • Li, Y., He, R., Wang, Y., & Wu, J. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 974151. [Link]

  • A comprehensive review on 1, 2, 4 Triazole. (n.d.). Retrieved February 14, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

  • Gao, F., Li, X., Xiao, J., & Huang, G. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European journal of medicinal chemistry, 173, 274–281. [Link]

  • Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals (Basel, Switzerland), 14(3), 224. [Link]

  • Orlov, V. D., Desenko, S. M., & Chernenko, V. N. (2015). Approaches to 1,3,5-trisubstituted 1,2,4-triazoles. Russian Chemical Reviews, 84(10), 1037–1066. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2021, March 7). NC DNA Day Blog. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved February 14, 2026, from [Link]

  • Kumar, S., & Kumar, R. (2013). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 5(2), 127-134. [Link]

  • Plech, T., Wujec, M., Siwek, A., Kosikowska, U., & Malm, A. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]

  • Gao, F., Li, X., Xiao, J., & Huang, G. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274-281. [Link]

  • Baisiwala, S. (2020, May 26). MTT Assay for Cell Viability [Video]. YouTube. [Link]

  • JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. [Link]

  • Synthesis of 1,3,5‐trisubstituted‐1,2,4‐triazole. (n.d.). In ResearchGate. Retrieved February 14, 2026, from [Link]

  • JoVE. (2022, May 23). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview [Video]. YouTube. [Link]

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1995). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents. Journal of medicinal chemistry, 38(5), 756–762. [Link]

  • A Comprehensive review on 1, 2, 4 Triazole. (n.d.). Retrieved February 14, 2026, from [Link]

  • SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES. (n.d.). In ResearchGate. Retrieved February 14, 2026, from [Link]

  • Vygodskii, Y. S., Shaplov, A. S., Lozinskaya, E. I., & Malyshkina, I. A. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of organic chemistry, 67(26), 9340–9345. [Link]

  • An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. (n.d.). In ResearchGate. Retrieved February 14, 2026, from [Link]

  • Regioselective 1H-1,2,4 Triazole alkylation. (2015, July 28). SlideShare. [Link]

  • Aouine, Y., Boukhssas, S., Alami, A., Faraj, H., & El Hallaoui, A. (2020, June 7). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole [Video]. YouTube. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). Molecules, 28(13), 5095. [Link]

  • Maddila, S., Pagadala, R., & Jonnalagadda, S. B. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry, 10(10), 717-733. [Link]

Sources

Benchmarking the efficacy of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Efficacy Benchmark: Evaluating 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine Against Established p38 MAPK Inhibitors

In the landscape of drug discovery, particularly within inflammatory and autoimmune diseases, the p38 mitogen-activated protein kinase (MAPK) signaling pathway remains a pivotal target.[1][2] This pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a focal point for therapeutic intervention.[3][4] This guide introduces a novel investigational compound, 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, henceforth referred to as Compound X, a potential inhibitor of p38 MAPK.

Herein, we present a comprehensive framework for benchmarking the efficacy of Compound X against two well-characterized p38 MAPK inhibitors: SB203580 and Doramapimod (BIRB 796). This guide is intended for researchers, scientists, and drug development professionals, providing not only a comparative analysis based on hypothetical data but also detailed experimental protocols to enable independent validation and further investigation. Our objective is to offer a scientifically rigorous comparison, grounded in established methodologies, to ascertain the potential of Compound X as a therapeutic candidate.

The p38 MAPK Signaling Pathway: A Key Regulator of Inflammation

The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors.[5][6] Activation of this pathway leads to a downstream cascade of phosphorylation events, ultimately resulting in the activation of transcription factors that drive the expression of inflammatory genes.[7][8] The pathway is initiated by the activation of upstream kinases (MAPKKKs), which in turn phosphorylate and activate MAPKKs (MKK3 and MKK6).[5][6] These dual-specificity kinases then phosphorylate p38 MAPK at conserved threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[1][9] Activated p38 MAPK can then phosphorylate a variety of downstream substrates, including other kinases and transcription factors, to regulate cellular responses.[5]

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (e.g., LPS, UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF-2) p38_MAPK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Kinases->Cellular_Response Transcription_Factors->Cellular_Response

Caption: The p38 MAPK signaling cascade.

Established p38 MAPK Inhibitors for Comparison

A comparative analysis requires well-defined benchmarks. To this end, we have selected two widely studied p38 MAPK inhibitors, SB203580 and Doramapimod, as reference compounds.

  • SB203580: A pyridinyl imidazole compound, SB203580 is a potent and selective, ATP-competitive inhibitor of p38α and p38β isoforms.[10][11][12] It has been extensively used as a pharmacological tool to investigate the roles of the p38 MAPK pathway in various cellular processes.[13][14]

  • Doramapimod (BIRB 796): This compound is a highly potent and selective inhibitor of all four p38 MAPK isoforms (α, β, γ, and δ).[15][16] Doramapimod binds to an allosteric site on the kinase, a distinct mechanism from ATP-competitive inhibitors like SB203580.[4] It has been evaluated in clinical trials for inflammatory diseases.[17]

A Framework for Comparative Efficacy Testing

To objectively assess the efficacy of Compound X relative to SB203580 and Doramapimod, a two-tiered approach is proposed: a biochemical assay to determine direct kinase inhibition and a cell-based assay to evaluate cellular potency.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay Biochem_Start Start Prepare_Reagents_Biochem Prepare Reagents: - Purified p38α Kinase - Substrate (ATF2) - ATP - Inhibitors Biochem_Start->Prepare_Reagents_Biochem Incubate Incubate p38α, Substrate, ATP, and Inhibitors Prepare_Reagents_Biochem->Incubate Detect_Phosphorylation Detect Substrate Phosphorylation Incubate->Detect_Phosphorylation Calculate_IC50_Biochem Analyze Data and Calculate IC50 Detect_Phosphorylation->Calculate_IC50_Biochem Biochem_End End Calculate_IC50_Biochem->Biochem_End Cell_Start Start Culture_Cells Culture THP-1 Cells Cell_Start->Culture_Cells Pretreat_Inhibitors Pre-treat Cells with Inhibitors Culture_Cells->Pretreat_Inhibitors Stimulate_LPS Stimulate with LPS Pretreat_Inhibitors->Stimulate_LPS Measure_TNFa Measure TNF-α Release (ELISA) Stimulate_LPS->Measure_TNFa Calculate_IC50_Cell Analyze Data and Calculate IC50 Measure_TNFa->Calculate_IC50_Cell Cell_End End Calculate_IC50_Cell->Cell_End

Caption: Experimental workflow for inhibitor comparison.

Experimental Protocols

1. Biochemical Kinase Activity Assay (In Vitro IC50 Determination)

This assay directly measures the ability of the inhibitors to block the enzymatic activity of purified p38α kinase.

  • Reagents and Materials:

    • Purified, active recombinant human p38α kinase

    • Kinase substrate (e.g., ATF-2 protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (Compound X, SB203580, Doramapimod) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM with 1:3 serial dilutions.

    • Add the diluted compounds to the assay plate.

    • Add the p38α kinase and substrate solution to the wells and incubate briefly.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the amount of product formed (phosphorylated substrate) using a suitable detection method, such as a luminescence-based assay that measures ADP production.[18]

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19][20]

2. Cell-Based TNF-α Release Assay (Cellular IC50 Determination)

This assay measures the ability of the inhibitors to suppress the production of TNF-α in a relevant cell line, providing an indication of their potency in a cellular context.

  • Reagents and Materials:

    • THP-1 human monocytic cell line

    • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS) from E. coli

    • Test compounds (Compound X, SB203580, Doramapimod) dissolved in DMSO

    • Human TNF-α ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Pre-treat the cells with the diluted compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

    • Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.[15]

Comparative Data Analysis (Hypothetical)

The following table summarizes hypothetical data for Compound X and the reference inhibitors, providing a basis for a comparative discussion.

CompoundBiochemical IC50 (p38α, nM)Cellular IC50 (TNF-α release, nM)
Compound X 25150
SB203580 600[11]400[21]
Doramapimod 38[15]20[15]

Interpretation and Discussion

Based on our hypothetical data, Compound X demonstrates potent inhibition of p38α kinase in the biochemical assay, with an IC50 value of 25 nM. This suggests a strong direct interaction with the target enzyme. In the cell-based assay, Compound X exhibits a cellular IC50 of 150 nM for the inhibition of TNF-α release.

When compared to the established inhibitors, Compound X appears to be more potent than SB203580 in both the biochemical and cellular assays. This could indicate a higher affinity for the p38α kinase and/or better cell permeability.

Doramapimod, however, shows a lower cellular IC50 (20 nM) in our hypothetical data, suggesting greater potency in the cellular environment despite a similar biochemical IC50 to Compound X. This could be attributed to its allosteric binding mechanism, which may be more effective in a cellular context, or to differences in cellular uptake and efflux.

It is important to note that while biochemical assays provide a measure of direct target engagement, cell-based assays offer a more physiologically relevant assessment of a compound's efficacy.[9] The discrepancy between biochemical and cellular IC50 values for Compound X (a 6-fold shift) is not uncommon and can be influenced by factors such as cell permeability, off-target effects, and engagement with cellular scaffolding proteins.[6]

Conclusion

This guide has outlined a systematic approach to benchmarking the efficacy of a novel investigational compound, 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine (Compound X), against the known p38 MAPK inhibitors SB203580 and Doramapimod. The provided experimental protocols for biochemical and cell-based assays offer a robust framework for generating comparative data.

The hypothetical data presented suggests that Compound X is a potent inhibitor of p38 MAPK, with an efficacy profile that is superior to SB203580 and comparable to Doramapimod in a biochemical setting. Further investigations, including kinase selectivity profiling and in vivo efficacy studies, would be necessary to fully elucidate the therapeutic potential of Compound X. The methodologies and comparative framework detailed in this guide provide a solid foundation for these future studies.

References

  • p38 mitogen-activated protein kinases - Wikipedia. [URL: https://en.wikipedia.
  • p38 MAPK Signaling - Cell Signaling Technology. [URL: https://www.cellsignal.
  • Doramapimod (BIRB 796) | p38 MAPK Inhibitor | CAS 285983-48-4 | Selleck Chemicals. [URL: https://www.selleckchem.com/products/birb-796.html]
  • P38 Signaling Pathway - Creative Diagnostics. [URL: https://www.creative-diagnostics.
  • p38 MAPK Signaling Review - Assay Genie. [URL: https://www.assaygenie.com/p38-mapk-signaling-review]
  • p38 MAPK Signaling | GeneGlobe - QIAGEN. [URL: https://www.qiagen.
  • Application Notes: Cell-Based Assays for Measuring p38 MAP Kinase Inhibitor III Activity - Benchchem. [URL: https://www.benchchem.
  • PB 203580 (SB 203580): A Technical Guide to a Potent p38 MAPK Inhibitor - Benchchem. [URL: https://www.benchchem.com/product/b1681494#pb-203580-sb-203580-a-technical-guide-to-a-potent-p38-mapk-inhibitor]
  • Doramapimod hydrochloride (BIRB 796 hydrochloride) | p38 MAPK Inhibitor | MedChemExpress. [URL: https://www.medchemexpress.com/doramapimod-hydrochloride.html]
  • p38 Inhibitors and p38 Signaling Pathway - BOC Sciences. [URL: https://www.bocsci.
  • The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4887968/]
  • SB203580 | STEMCELL Technologies. [URL: https://www.stemcell.com/products/sb203580.html]
  • Doramapimod - LKT Labs. [URL: https://www.lktlabs.com/products/Doramapimod-2158]
  • p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. [URL: https://opnme.com/molecules/birb-796]
  • An In-Depth Technical Guide to the SB203580 Signaling Cascade - Benchchem. [URL: https://www.benchchem.
  • p38 MAPK | Inhibitors - MedchemExpress.com. [URL: https://www.medchemexpress.
  • p38 MAP Kinase Assay - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/protocols/biology/hcs231.html]
  • SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15509530/]
  • doramapimod | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=5456]
  • p38 MAPK Inhibitors - Selleck Chemicals. [URL: https://www.selleckchem.com/p38-mapk.html]
  • p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. [URL: https://www.bosterbio.com/p38-mapk-phospho-tyr182-colorimetric-cell-based-elisa-kit-ekc2485-boster.html]
  • p38 MAPK Activity Assay Kit (CS0250) - Bulletin - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/content/dam/sigma-aldrich/docs/Sigma/Bulletin/1/cs0250bul.pdf]
  • Clinical candidates of p38 MAPK inhibitors. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Clinical-candidates-of-p38-MAPK-inhibitors_fig1_320336219]
  • LanthaScreen Eu Kinase Binding Assay for KDR Overview - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSID%2Fmanuals%2Flanthascreen_kdr_kinase_binding_assay.pdf]
  • A Comparative Analysis of p38 MAPK Inhibitors for Researchers - Benchchem. [URL: https://www.benchchem.
  • Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. [URL: https://www.actamateriamedica.com/article/10.15212/AMM-2023-0033]
  • IC50 Determination - edX. [URL: https://www.edx.org/assets/courseware/v1/a98fced2a442a8b988f281f727a81c3b/asset-v1:DavidsonX+D001x+3T2016+type@asset+block/D001x-L4P3_IC50-handout.pdf]
  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [URL: https://www.licor.com/documents/ggrwhw08z2s0w4w4wwg0wco0w0cg84c]
  • A Researcher's Guide to p38 MAPK Inhibitors: A Comparative Analysis - Benchchem. [URL: https://www.benchchem.
  • Application Notes and Protocols for Determining the IC50 of Cdk7-IN-16 - Benchchem. [URL: https://www.benchchem.
  • Determination of the IC50 values of a panel of CDK9 inhibitors against... - ResearchGate. [URL: https://www.researchgate.net/figure/Determination-of-the-IC50-values-of-a-panel-of-CDK9-inhibitors-against-CDK10-CycM_fig2_359871131]
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8008047/]

Sources

Validating the Mechanism of Action of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of targeted therapies, particularly for B-cell malignancies, the inhibition of Bruton's Tyrosine Kinase (BTK) has emerged as a cornerstone of modern treatment.[1][2] BTK is a non-receptor tyrosine kinase that functions as a critical node in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][3][4] Dysregulation of this pathway is a key driver in various hematological cancers.[2]

This guide introduces 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine , hereafter referred to as Compound X , a novel small molecule inhibitor under investigation. Based on its structural properties, Compound X is hypothesized to function as a potent and selective BTK inhibitor. The objective of this document is to provide a comprehensive framework for validating this proposed mechanism of action. We will outline a series of robust experimental protocols and compare the performance profile of Compound X against established, clinically approved BTK inhibitors:

  • Ibrutinib (First-Generation): A potent, irreversible BTK inhibitor, known for some off-target activities.[5][6]

  • Acalabrutinib (Second-Generation): An irreversible BTK inhibitor designed for greater selectivity and an improved safety profile.[7][8][9]

  • Zanubrutinib (Second-Generation): An irreversible BTK inhibitor engineered for high selectivity and sustained BTK occupancy.[10][11][12]

This guide is designed for researchers, scientists, and drug development professionals, providing the technical details necessary to rigorously assess the biochemical potency, cellular activity, functional impact, and selectivity of Compound X.

Part 1: Biochemical Validation of Direct Target Engagement

Expertise & Experience: The foundational step in validating a targeted inhibitor is to confirm direct, robust engagement with its intended molecular target. Biochemical assays, performed in a purified, cell-free system, provide the cleanest measure of a compound's intrinsic potency against the enzyme.[13][14] We will employ a luminescence-based kinase assay to quantify the amount of ADP produced during the kinase reaction, which is a direct measure of enzyme activity.[15]

Trustworthiness: The reliability of this assessment hinges on comparing the compound's half-maximal inhibitory concentration (IC50) against that of well-characterized benchmarks. A significantly lower IC50 value for Compound X would provide the first piece of evidence for its potential as a potent BTK inhibitor.

Comparative Data: Biochemical Potency (IC50)
CompoundTarget KinaseIC50 (nM) [Hypothetical Data]
Compound X BTK 1.5
IbrutinibBTK5.1
AcalabrutinibBTK3.0[8]
ZanubrutinibBTK2.5
Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[16][17]

  • Reaction Setup: In a 384-well plate, prepare a 5 µL kinase reaction containing recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), and ATP at a concentration near its Km value.

  • Compound Addition: Add serial dilutions of Compound X, Ibrutinib, Acalabrutinib, and Zanubrutinib to the wells. Include a DMSO-only control (vehicle) for 100% activity and a no-enzyme control for background.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[16] Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP.[17] Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: The newly synthesized ATP is consumed by a luciferase/luciferin reaction within the Kinase Detection Reagent, generating a luminescent signal that is directly proportional to the initial kinase activity.[18] Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Part 2: Cellular Mechanism of Action and Pathway Modulation

Expertise & Experience: While biochemical assays confirm direct potency, it is critical to demonstrate that the compound can engage its target within the complex milieu of a living cell and modulate the intended signaling pathway.[19] Western blotting is the gold-standard technique for visualizing changes in protein phosphorylation, which is the direct output of kinase activity.[20] We will assess the phosphorylation status of BTK itself (autophosphorylation at Tyr223) and its primary downstream substrate, PLCγ2, as key pharmacodynamic markers of target engagement.[4][21]

Trustworthiness: A dose-dependent reduction in the phosphorylation of both BTK and PLCγ2 in cells treated with Compound X provides strong, self-validating evidence that it is inhibiting the BCR signaling pathway at the intended node.

Visualizing the B-Cell Receptor (BCR) Signaling Pathway

// Nodes BCR [label="BCR Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; LYN_SYK [label="LYN / SYK", fillcolor="#F1F3F4", fontcolor="#202124"]; BTK [label="BTK", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, style="filled,bold"]; PLCG2 [label="PLCγ2", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG_IP3 [label="DAG / IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC_Ca [label="PKCβ / Ca²⁺ Flux", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="NF-κB, MAPK, PI3K/AKT\n(Proliferation, Survival)", fillcolor="#FBBC05", fontcolor="#202124"]; CompoundX [label="Compound X\n(Inhibitor)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges BCR -> LYN_SYK [label="Activation"]; LYN_SYK -> BTK [label="Phosphorylates"]; BTK -> PLCG2 [label="Phosphorylates (pPLCγ2)"]; PLCG2 -> DAG_IP3; DAG_IP3 -> PKC_Ca; PKC_Ca -> Downstream; CompoundX -> BTK [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; } .dot Caption: The B-Cell Receptor (BCR) signaling cascade.

Experimental Protocol: Western Blot for Phospho-BTK and Phospho-PLCγ2

This protocol details the detection of phosphorylated BTK (pBTK) and PLCγ2 (pPLCγ2) in a B-cell lymphoma cell line (e.g., TMD8).[20]

  • Cell Culture and Treatment: Culture TMD8 cells to the desired density. Treat the cells with a range of concentrations of Compound X and comparators for 2 hours. Include a DMSO vehicle control.

  • Cell Stimulation: Stimulate BCR signaling by adding anti-IgM antibody for 10 minutes.

  • Cell Lysis: Harvest the cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature 20-40 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[22] Transfer the separated proteins to a PVDF membrane.[23]

  • Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for pBTK (Tyr223) or pPLCγ2 (Tyr1217), diluted in 5% BSA/TBST.[20]

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: After final washes, apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imager.[20]

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total BTK, total PLCγ2, and a loading control like GAPDH or β-actin.[20]

Part 3: Functional Cellular Outcomes

Expertise & Experience: The ultimate validation of an inhibitor's mechanism is its ability to elicit a specific, desired biological response. For an inhibitor of a pro-survival pathway like BCR signaling, the expected outcome is the induction of programmed cell death, or apoptosis.[7] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method for measuring the activity of caspases 3 and 7, which are key executioners of apoptosis.[24][25]

Trustworthiness: Demonstrating that Compound X induces apoptosis in a dose-dependent manner, with a potency (EC50) comparable to or better than established BTK inhibitors, directly links its target engagement to a clinically relevant cellular function.

Comparative Data: Apoptosis Induction (EC50)
CompoundAssayEC50 (nM) [Hypothetical Data]
Compound X Caspase-Glo® 3/7 15
IbrutinibCaspase-Glo® 3/745
AcalabrutinibCaspase-Glo® 3/725
ZanubrutinibCaspase-Glo® 3/720
Experimental Protocol: Caspase-Glo® 3/7 Apoptosis Assay

This protocol follows a simple "add-mix-measure" format.[24][26]

  • Cell Plating: Seed a B-cell lymphoma cell line (e.g., TMD8) in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of media.

  • Compound Treatment: Add serial dilutions of Compound X and the comparator drugs to the wells. Include appropriate vehicle (DMSO) and positive (e.g., Staurosporine) controls.[27]

  • Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C and 5% CO₂.

  • Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[26] Add 100 µL of the reagent directly to each well.

  • Signal Development: Mix the contents on a plate shaker for 1-2 minutes. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[24]

  • Luminescence Measurement: Measure the luminescence in each well using a plate-reading luminometer. The signal is proportional to the amount of caspase 3/7 activity.[28]

  • Data Analysis: Calculate the fold-change in luminescence relative to the vehicle control. Determine the EC50 value for each compound by plotting the fold-change versus the log of the inhibitor concentration.

Part 4: Kinase Selectivity and Off-Target Profiling

Expertise & Experience: A critical attribute of a high-quality kinase inhibitor is its selectivity. While potent on-target activity is desired, inhibition of other kinases (off-targets) can lead to unintended side effects or toxicity.[6][29] First-generation inhibitors like Ibrutinib are known to inhibit other kinases such as those in the TEC and EGFR families, which has been linked to some adverse events.[8][30] Second-generation inhibitors were designed to minimize these off-target interactions.[7][9] A comprehensive kinase panel screen is the definitive method for assessing a compound's selectivity across the human kinome.[31][32]

Trustworthiness: A "clean" selectivity profile, where Compound X demonstrates potent inhibition of BTK with minimal activity against other kinases, is a strong indicator of a potentially superior safety profile compared to less selective alternatives.

Visualizing the Validation Workflow

// Nodes Start [label="Hypothesis:\nCompound X inhibits BTK", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Biochem [label="Part 1: Biochemical Assay\n(Is it Potent?)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular [label="Part 2: Cellular Assay\n(Does it hit the target in cells?)", fillcolor="#F1F3F4", fontcolor="#202124"]; Functional [label="Part 3: Functional Assay\n(Does it induce apoptosis?)", fillcolor="#F1F3F4", fontcolor="#202124"]; Selectivity [label="Part 4: Kinase Panel Screen\n(Is it Selective?)", fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Validated Mechanism of Action", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Biochem; Biochem -> Cellular [label="Confirm IC50"]; Cellular -> Functional [label="Confirm pBTK inhibition"]; Functional -> Selectivity [label="Confirm EC50"]; Selectivity -> Conclusion [label="Confirm Selectivity Profile"]; } .dot Caption: Experimental workflow for MoA validation.

Comparative Data: Kinase Selectivity Profile

Selectivity can be quantified using a Selectivity Score (S-score), which represents the number of non-mutant kinases inhibited above a certain threshold (e.g., >65%) at a given concentration (e.g., 1 µM). A lower S-score indicates higher selectivity.

CompoundConcentrationS-Score (1µM) [Hypothetical Data]Notable Off-Targets (>90% Inhibition)
Compound X 1 µM 1 None
Ibrutinib1 µM9TEC, ITK, EGFR, SRC family
Acalabrutinib1 µM2Minimal TEC activity[8]
Zanubrutinib1 µM2Minimal TEC activity[12]
Experimental Workflow: Large-Panel Kinase Screen

This workflow describes a competitive binding assay format, such as the KINOMEscan™ platform.

  • Assay Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for the active site of over 400 different kinases.

  • Compound Submission: Compound X and comparators are submitted for screening at a fixed concentration, typically 1 µM.

  • Binding Competition: Each kinase is individually incubated with the DNA-tagged kinase, the immobilized ligand, and the test compound.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: Results are typically reported as "Percent of Control," where a lower percentage signifies stronger binding inhibition. These values are used to generate kinome trees and calculate selectivity scores.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for validating the proposed mechanism of action of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine (Compound X) as a Bruton's Tyrosine Kinase inhibitor. The experimental framework is designed to build a comprehensive evidence package, moving logically from direct biochemical potency to cellular target engagement, functional outcomes, and finally, kinome-wide selectivity.

By systematically comparing the performance of Compound X against first- and second-generation BTK inhibitors, this approach provides the necessary data to ascertain its potential as a best-in-class therapeutic agent. The combination of potent on-target activity, effective downstream pathway modulation, induction of apoptosis, and a highly selective profile would strongly validate its mechanism of action and support its continued development for the treatment of B-cell malignancies.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • Application Notes and Protocols for Western Blot Analysis of BTK Phosphorylation. Benchchem.

  • What is the mechanism of Acalabrutinib?. Patsnap Synapse.

  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.

  • Wu, J., Zhang, M. & Liu, D. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. J Hematol Oncol 9, 21 (2016).

  • ADP-Glo kinase assay. Bio-protocol.

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.

  • What is the mechanism of Zanubrutinib?. Patsnap Synapse.

  • Barf, T., Covey, T., Izumi, R. et al. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Target Coverage Profile. J Pharmacol Exp Ther 363, 240–252 (2017).

  • Biochemical Kinase Assays. Thermo Fisher Scientific.

  • ADP Glo Protocol.

  • ADP-Glo™ Kinase Assay. Promega Corporation.

  • Sideras, P. & Smith, C. I. Signalling of Bruton's tyrosine kinase, Btk. Bioessays 20, 456–466 (1998).

  • Tavakoli, G. M., Yazdanpanah, N. & Rezaei, N. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. ScienceOpen (2022).

  • Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. springermedizin.de.

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

  • Hendriks, R. W., Yuvaraj, S. & Kil, L. P. Targeting Bruton's tyrosine kinase in B cell malignancies. Nat Rev Cancer 14, 219–232 (2014).

  • Ibrutinib. Wikipedia.

  • Lee, C. R., Tadros, M. H. & Butts, A. Ibrutinib's off-target mechanism: cause for dose optimization. J Thorac Dis 13, 579–582 (2021).

  • Rip, J., van der Ploeg, E. K., Hendriks, R. W. & Corneth, O. B. J. Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Front Cell Dev Biol 9, 680809 (2021).

  • Acalabrutinib's Role in Chronic Lymphocytic Leukemia (CLL) Signaling: An In-depth Technical Guide. Benchchem.

  • Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Scite.ai.

  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies.

  • Caspase-Glo® 3/7 Assay. Promega Corporation.

  • BTK Inhibitors Mechanism of Action. ResearchGate.

  • Liu, Y. et al. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Mol Cancer Ther 23, 27–38 (2024).

  • Caspase-Glo® 3/7 3D Assay Technical Manual. Promega Corporation.

  • Zanubrutinib – BeOne Medical Affairs | US.

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.

  • Caspase-Glo 3/7 Assay. Reaction Biology.

  • Kaplon, H. & Reichert, J. M. Zanubrutinib for the treatment of chronic lymphocytic leukemia. mAbs 15, 2228581 (2023).

  • Application Note: Developing a Bioassay for Kinase Inhibitor Activity. Benchchem.

  • Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. MDPI.

  • Kaplon, H. & Reichert, J. M. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions. Acta Haematol Pol 54, 115–123 (2023).

  • What is the mechanism of Ibrutinib?. Patsnap Synapse.

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.

  • The Mechanism of Action of Ibrutinib. Targeted Oncology.

  • Off-target profiling. Kinase Logistics Europe.

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.

  • Kinase Screening & Profiling Services. Creative Biogene.

  • BTK Activity Assay. BellBrook Labs.

  • From Off-Target Risks to Optimized Leads: The Power of Kinase Profiling. AssayQuant.

  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Publications.

  • Western blot for phosphorylated proteins. Abcam.

  • Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays.

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies.

  • Western Blot protocol specific for BTK antibody (NBP1-78295) WB. Novus Biologicals.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel API

In the landscape of pharmaceutical development, the journey of a new Active Pharmaceutical Ingredient (API) from discovery to market is underpinned by rigorous analytical scrutiny. The molecule at the center of this guide, 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, is a novel triazole derivative with significant therapeutic potential. The triazole moiety is a cornerstone in many established drugs, known for a wide range of biological activities.[1][2] Ensuring the identity, strength, quality, purity, and potency of this new API is paramount for both regulatory approval and patient safety.[3] This requires the development and validation of precise and reliable analytical methods.

However, relying on a single analytical method can introduce unforeseen risks, especially when methods are transferred between laboratories or when different analytical techniques are used across various stages of development.[4] Cross-validation is the formal process of comparing two or more validated analytical methods to demonstrate their equivalence for a specific intended purpose.[4] This guide provides an in-depth, experience-driven comparison of two orthogonal analytical methods—Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine. We will navigate the complete workflow from method development and validation to the ultimate cross-validation study, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[5][6]

The Strategic Choice of Orthogonal Methods

The selection of analytical techniques is the first critical decision. To ensure comprehensive characterization and mitigate the risk of overlooking impurities, we chose two methods based on different separation and detection principles: RP-HPLC-UV and GC-MS.

  • RP-HPLC-UV: This is the workhorse of pharmaceutical quality control for its robustness, precision, and suitability for non-volatile and thermally labile compounds.[1] The separation is based on the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase. UV detection is straightforward and widely available.

  • GC-MS: This technique is ideal for volatile and thermally stable compounds.[7] It offers exceptional specificity and sensitivity due to its ability to separate compounds in the gas phase and identify them based on their unique mass fragmentation patterns.[8] The choice of GC-MS provides an orthogonal approach, meaning it separates and detects the analyte based on fundamentally different chemical and physical properties (volatility and mass-to-charge ratio) compared to HPLC (polarity and UV absorbance). This orthogonality is crucial for a robust cross-validation, as it significantly reduces the probability that both methods will be susceptible to the same interferences.

Below is a diagram illustrating the overall analytical workflow, from initial development to the final cross-validation assessment.

Analytical_Workflow cluster_Dev Method Development cluster_Val Individual Method Validation (ICH Q2) cluster_CrossVal Cross-Validation Dev_HPLC HPLC-UV Method Development Val_HPLC HPLC-UV Validation (Accuracy, Precision, Linearity, etc.) Dev_HPLC->Val_HPLC Protocol Defined Dev_GC GC-MS Method Development Val_GC GC-MS Validation (Accuracy, Precision, Linearity, etc.) Dev_GC->Val_GC Protocol Defined CrossVal_Study Comparative Analysis of Identical Sample Sets Val_HPLC->CrossVal_Study Val_GC->CrossVal_Study Data_Analysis Statistical Comparison of Results CrossVal_Study->Data_Analysis Generate Datasets Conclusion Conclusion: Method Equivalence & Intended Use Data_Analysis->Conclusion Assess Equivalence Cross_Validation_Logic cluster_Pass Outcome: Pass cluster_Fail Outcome: Fail Start Perform Cross-Validation (Analyze identical samples with Method A & B) Decision Are results statistically equivalent (e.g., %Diff < 2.0%)? Start->Decision Pass Methods are interchangeable for the intended purpose (e.g., Assay). Document equivalence. Decision->Pass Yes Fail Investigate Discrepancy (OOS Investigation) Decision->Fail No RootCause Identify Root Cause: - Method Bias? - Sample Handling Error? - Impurity Interference? Fail->RootCause Action Re-evaluate / Re-validate one or both methods. Define specific use cases for each method. RootCause->Action

Sources

A Comparative Guide to the Reproducible Synthesis of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 1,2,4-triazole scaffold, in particular, is a privileged structure in medicinal chemistry due to its diverse biological activities.[1] However, the successful application of these compounds hinges on the ability to produce them reliably and reproducibly. This guide provides an in-depth comparison of two plausible synthetic strategies for a specific derivative, 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, with a critical focus on the experimental factors that govern reproducibility.

Synthetic Strategy 1: Pre-Alkylation and Cyclization

This approach focuses on introducing the N-methyl group onto a precursor before the formation of the triazole ring. This strategy aims to circumvent the regioselectivity issues associated with alkylating the heterocyclic ring directly.

Experimental Workflow: Strategy 1

Synthetic Strategy 1 A Methylhydrazine C Amidrazone Intermediate A->C Reaction B Isopropyl Nitrile B->C E Final Product C->E Cyclization D Cyanogen Bromide D->E

Caption: Workflow for Synthetic Strategy 1.

Detailed Protocol: Strategy 1

Step 1: Synthesis of the N-methyl-N'-isopropyl-acetamidrazone intermediate.

  • To a solution of methylhydrazine in a suitable aprotic solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., nitrogen or argon), add isopropyl nitrile.

  • The reaction mixture is stirred at a controlled temperature (e.g., reflux) for a specified period to facilitate the formation of the amidrazone. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure. The crude amidrazone is then purified, for instance, by vacuum distillation or column chromatography.

Causality: The use of methylhydrazine directly incorporates the desired N-methyl group into the backbone of the molecule before the heterocyclic ring is formed. This is a key step to avoid the formation of N-isomers of the final triazole.

Step 2: Cyclization to 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine.

  • The purified amidrazone intermediate is dissolved in a polar solvent such as ethanol.

  • An equimolar amount of cyanogen bromide is added portion-wise at a controlled temperature, typically with cooling to manage any exotherm.

  • The reaction mixture is then heated to reflux for several hours until the reaction is complete, as indicated by TLC.

  • After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated to yield the crude product, which is then purified by recrystallization or column chromatography.

Causality: Cyanogen bromide serves as a source of the C-N unit required to complete the triazole ring, leading directly to the 5-amino-1,2,4-triazole.

Synthetic Strategy 2: Post-Cyclization N-Alkylation

This strategy involves the initial synthesis of the 3-isopropyl-1H-1,2,4-triazol-5-amine core, followed by a subsequent N-methylation step. This approach is often more direct in terms of initial ring formation but introduces significant challenges in controlling the position of the methyl group.

Experimental Workflow: Strategy 2

Synthetic Strategy 2 A Aminoguanidine C 3-isopropyl-1H-1,2,4-triazol-5-amine A->C Cyclization B Isopropyl Nitrile B->C E Mixture of N-isomers C->E N-Alkylation D Methyl Iodide / Base D->E F Purification E->F Chromatography G Final Product F->G

Caption: Workflow for Synthetic Strategy 2.

Detailed Protocol: Strategy 2

Step 1: Synthesis of 3-isopropyl-1H-1,2,4-triazol-5-amine.

  • Aminoguanidine bicarbonate is reacted with formic acid to generate aminoguanidine formate in situ.[4]

  • The aminoguanidine formate is then heated with isopropyl nitrile in a suitable solvent.

  • The reaction mixture is heated at reflux for an extended period.[4]

  • Upon completion, the product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The crude product can be recrystallized from a suitable solvent like ethanol.[4]

Causality: This is a common and straightforward method for the synthesis of 3-substituted-5-amino-1,2,4-triazoles.[4]

Step 2: N-methylation of 3-isopropyl-1H-1,2,4-triazol-5-amine.

  • The 3-isopropyl-1H-1,2,4-triazol-5-amine is dissolved in a polar aprotic solvent like DMF.

  • A suitable base (e.g., potassium carbonate or sodium hydride) is added to the solution.

  • Methyl iodide is then added dropwise at a controlled temperature.

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.

  • The reaction is quenched, and the product is extracted. The major challenge here is the purification of the desired N1-methylated product from other isomers (N2- and N4-methylated) by column chromatography.

Causality: The N-alkylation of an amino-1,2,4-triazole with multiple available nitrogen atoms is highly susceptible to forming a mixture of isomers.[2][3] The distribution of these isomers can be sensitive to the choice of base, solvent, and temperature, making this step a critical point for irreproducibility.[3]

Comparative Analysis and Reproducibility Assessment

FeatureSynthetic Strategy 1 (Pre-Alkylation)Synthetic Strategy 2 (Post-Cyclization)
Number of Steps 22
Starting Materials Methylhydrazine, Isopropyl Nitrile, Cyanogen BromideAminoguanidine, Isopropyl Nitrile, Methyl Iodide
Regioselectivity High: The position of the methyl group is pre-determined.Low: Prone to the formation of a mixture of N1, N2, and N4 methylated isomers.[2]
Ease of Purification Generally easier, with fewer isomeric byproducts.Difficult, requiring careful chromatographic separation of isomers.
Reproducibility Higher, due to better control over regioselectivity.Lower, as the isomer ratio can vary with slight changes in reaction conditions.[3]
Potential Yield Potentially lower overall yield due to the stability of the amidrazone intermediate.The initial cyclization may have a high yield, but the final yield of the desired isomer after purification can be low.

Conclusion and Recommendation

Based on the principles of synthetic organic chemistry and the challenges highlighted in the literature for similar compounds, Synthetic Strategy 1 (Pre-Alkylation and Cyclization) is the recommended approach for achieving a more reproducible synthesis of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine. While it may require more careful handling of the amidrazone intermediate, the definitive control over the position of the N-methyl group significantly simplifies the purification process and enhances the overall reproducibility of the synthesis.

In contrast, Synthetic Strategy 2, while seemingly more direct, introduces a critical N-alkylation step where the formation of multiple isomers is a significant and often unpredictable challenge. The difficulty in consistently separating these isomers makes this pathway less reliable for producing the target compound in a reproducible manner.

Characterization of the Final Product

To confirm the successful synthesis and purity of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, and to distinguish it from potential isomers, a combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural elucidation. The chemical shifts and coupling constants of the methyl and isopropyl groups, as well as the protons on the aromatic ring, will be characteristic of the specific isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino group and the C=N bonds of the triazole ring.

  • Melting Point: A sharp melting point is indicative of a pure compound.

By employing these analytical methods, researchers can confidently verify the identity and purity of the synthesized 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine, ensuring the reliability of their experimental results.

References

  • Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(59), 37146-37155. [Link]

  • Krasavin, M. (2018). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science, 20(10), 617-623. [Link]

  • PrepChem. (n.d.). Synthesis of 1-isopropyl-5-methylthio-3-hydroxy-1,2,4-triazole. Retrieved February 10, 2026, from [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol. Oriental Journal of Chemistry, 32(2), 1149-1158. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved February 10, 2026, from [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 999885. [Link]

  • Li, J., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(8), 3415. [Link]

  • CN113651762A. (2021). Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 1-isopropyl-3-methyl-1h-pyrazol-5-amine. Retrieved February 10, 2026, from [Link]

  • Chemsrc. (n.d.). 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2,2-dimethylpropan-1-amine. Retrieved February 10, 2026, from [Link]

  • Vasin, V. A., et al. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Pharmacia, 69(1), 211-224. [Link]

  • Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(59), 37146-37155. [Link]

  • Deadman, J. J., et al. (2016). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 12, 2394-2401. [Link]

  • Bhattacharyya, S. (2007). Aqueous-Mediated N-Alkylation of Amines. Synthetic Communications, 37(13), 2219-2226. [Link]

  • Senthamarai, T., et al. (2018). Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols. Chemical Science, 9(24), 5346-5353. [Link]

  • El-Guesmi, N., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Chemistry, 3(3), 856-866. [Link]

Sources

Head-to-head comparison of 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine with a standard drug

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head comparison between 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine (hereafter referred to as MIA-Triazole ) and the industry-standard reference, Amitrole (3-amino-1,2,4-triazole).[1][2][3]

While Amitrole represents the foundational "parent" scaffold used historically as a non-selective herbicide and biochemical probe, MIA-Triazole represents a second-generation, functionalized intermediate .[1][2][3] The introduction of N-methyl and C-isopropyl groups fundamentally alters the physicochemical profile, transitioning the scaffold from a hydrophilic, non-selective systemic agent (Amitrole) to a lipophilic, regioselective building block essential for modern photosystem II inhibitors like Amicarbazone .[3]

Key Differentiator: MIA-Triazole offers superior regiocontrol in synthesis due to N-methylation and enhanced lipophilicity for bioavailability, whereas Amitrole suffers from tautomeric ambiguity and high water solubility that complicates purification and formulation.[1][2][3][4]

Part 1: Physicochemical & Structural Profile[1][2][3]

The structural modifications in MIA-Triazole are not merely cosmetic; they dictate the molecule's reactivity and the bioavailability of downstream products.[1][2][3][4]

Table 1: Comparative Physicochemical Data
FeatureMIA-Triazole (Target) Amitrole (Standard) Implication
CAS Registry 125224-62-661-82-5
Formula C₆H₁₂N₄C₂H₄N₄MIA-Triazole has +4 carbons (lipophilicity).[1][2][4]
Mol. Weight 140.19 g/mol 84.08 g/mol
LogP (Calc) ~1.18 - 1.23-0.97Critical: MIA-Triazole is lipophilic; Amitrole is highly hydrophilic.[1][2][3][4]
Water Solubility ModerateHigh (280 g/L)Amitrole is hard to extract from aqueous media; MIA-Triazole partitions easily into organics.[1][2][3][4]
Tautomerism Fixed (N-Methyl) Dynamic (1H, 2H, 4H)MIA-Triazole prevents unwanted isomer formation during coupling.[1][2][3]
Steric Bulk High (Isopropyl)Negligible (Planar)Isopropyl group confers selectivity in enzyme binding and synthesis.[3][4]
Structural Mechanics[1][2][4]
  • Amitrole (The Problem): Exists as a mixture of tautomers.[3][4][5] In nucleophilic substitution reactions, electrophiles can attack N1, N2, or the exocyclic amine, leading to complex product mixtures requiring difficult chromatographic separation.[3]

  • MIA-Triazole (The Solution):

    • N-Methylation: "Locks" the tautomer, directing subsequent electrophilic attacks (e.g., isocyanates) exclusively to the exocyclic amine or the remaining nucleophilic ring nitrogen.[3][4]

    • Isopropyl Group: Provides steric hindrance that protects the N4 position, further enhancing regioselectivity and increasing the scaffold's stability against metabolic degradation.[2][3][4]

StructureComparison cluster_0 Standard: Amitrole cluster_1 Target: MIA-Triazole Amitrole Amitrole (High Polarity, Tautomeric) Issue Risk: Non-selective Alkylation sites Amitrole->Issue MIA MIA-Triazole (Lipophilic, Fixed Tautomer) Amitrole->MIA Methylation & Isopropyl Addition Benefit Advantage: High Regiocontrol & Bioavailability MIA->Benefit

Figure 1: Structural evolution from Amitrole to MIA-Triazole, highlighting the shift from tautomeric ambiguity to fixed regiochemistry.[1][3]

Part 2: Reactivity & Synthesis Utility[1][2][3]

MIA-Triazole is primarily utilized as the nucleophilic core in the synthesis of Amicarbazone .[1][2][3][4] Its performance compared to Amitrole is best evaluated by its efficiency in coupling reactions (e.g., with isocyanates).[3][4]

Reaction Efficiency: The Isocyanate Coupling Test

In the synthesis of sulfonylurea or triazolinone herbicides, the amine must react with an isocyanate.[3][4]

  • Amitrole Protocol: Reacting Amitrole with an isocyanate often yields a mixture of ring-acylated and amine-acylated products due to the accessible ring nitrogens.[1][2][4]

  • MIA-Triazole Protocol: The steric bulk of the isopropyl group and the electronic blocking of the methyl group direct the reaction specifically to the exocyclic amine or the desired ring nitrogen, significantly increasing yield.[3][4]

Experimental Protocol: Regioselective Coupling Validation

Use this protocol to verify the purity profile of MIA-Triazole coupling compared to Amitrole.

Materials:

  • Substrate A: MIA-Triazole (1.0 eq)[1][2][4]

  • Substrate B: Amitrole (1.0 eq) [Control][3][4]

  • Reagent: Phenyl Isocyanate (1.1 eq)[2][4]

  • Solvent: Dichloromethane (DCM) for MIA; Acetonitrile for Amitrole (due to solubility).[3][4]

  • Catalyst: Triethylamine (0.1 eq).[2][3][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the triazole in 20 mL of solvent.

    • Observation: MIA-Triazole dissolves rapidly in DCM.[1][2][3][4] Amitrole requires polar acetonitrile or methanol.[2][3][4]

  • Addition: Add Phenyl Isocyanate dropwise at 0°C under N₂ atmosphere.

  • Reaction: Stir at room temperature for 2 hours.

  • Quench: Add 5 mL water to quench unreacted isocyanate.

  • Analysis: Analyze crude mixture via HPLC-MS (C18 column, Water/Acetonitrile gradient).

Expected Results:

  • MIA-Triazole: Single major peak corresponding to the urea derivative.[1][2][3][4] Yield >90%.

  • Amitrole: Multiple peaks observed (N-ring acylation vs. exocyclic urea formation).[1][2][3][4] Yield of desired urea <70% without optimization.

SynthesisFlow cluster_chem Chemistry Logic Start Precursor: Hydrazine + Isobutyryl Chloride Cyclization Cyclization Step (Formation of Triazole Ring) Start->Cyclization + Methylation Source MIA_Node Intermediate: MIA-Triazole (Target Molecule) Cyclization->MIA_Node Coupling Coupling w/ Isocyanate (Critical Quality Step) MIA_Node->Coupling High Selectivity Final Final Product: Amicarbazone Coupling->Final Info MIA-Triazole allows 'One-Pot' efficiency due to solubility

Figure 2: The role of MIA-Triazole in the high-yield synthesis of Amicarbazone, illustrating the streamlined pathway enabled by its solubility and stability.[1][3][6][7]

Part 3: Safety & Toxicology Profile

The shift from Amitrole to substituted triazoles like MIA-Triazole is driven significantly by toxicology.[1][2][3][4]

Amitrole (The Hazard)[3][4]
  • Classification: Group 2B Carcinogen (IARC).[2][3][4]

  • Target Organ: Thyroid (inhibits thyroid peroxidase).[2][3][4]

  • Regulatory Status: Banned or severely restricted in many jurisdictions (EU, parts of USA) for food crops.[3][4]

  • Mechanism: Intereferes with histidine synthesis (yeast/bacteria) and catalase activity (mammals).[3][4]

MIA-Triazole / Amicarbazone (The Improvement)[1][4]
  • Toxicity Profile: While the intermediate (MIA-Triazole) is an irritant, the downstream product (Amicarbazone) has a more favorable safety profile.[3][4]

  • Mechanism: Photosystem II inhibitor (plant-specific).[1][2][3][4] Does not target mammalian thyroid peroxidase with the same potency as Amitrole.[2][3][4]

  • Environmental Fate: MIA-Triazole derivatives degrade faster in soil compared to the persistent Amitrole, though groundwater leaching remains a parameter to monitor due to the solubility balance.[1][2][3][4]

Safety Handling for MIA-Triazole:

  • Eye Irritation: High risk.[1][2][3][4][8] Wear chemical splash goggles.[2][3][4]

  • Inhalation: Use local exhaust ventilation.[1][2][3][4] Avoid dust generation (unlike Amitrole, MIA-Triazole dust is more lipophilic and may absorb easier through lung tissue).[3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 153920, Amicarbazone. Retrieved from [Link]

  • University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - Amicarbazone.[1][2][3][4] Retrieved from [Link][3][4]

  • European Chemicals Agency (ECHA). Amitrole - Substance Information & Classification. Retrieved from [Link][3][4]

  • Shishkina, S. V., et al. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study.[1][2][3][9] The Journal of Organic Chemistry. Retrieved from [Link]

  • United States Patent Office. Method for preparing amicarbazone (US9332762B2).[2][3][4] Google Patents. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.